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  • Product: tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate
  • CAS: 643087-95-0

Core Science & Biosynthesis

Foundational

The Strategic Role of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Value of a Versatile Scaffolding In the landscape of contemporary medicinal chemistry, the design and synthesis of novel th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Value of a Versatile Scaffolding

In the landscape of contemporary medicinal chemistry, the design and synthesis of novel therapeutic agents are critically dependent on the availability of versatile and strategically functionalized building blocks. Among these, tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate emerges as a pivotal intermediate, particularly in the development of targeted covalent inhibitors. Its unique architecture, combining a Boc-protected piperidine ring with an aminophenoxy moiety, offers a synthetically tractable platform for constructing complex molecules with high biological potency. The piperidine heterocycle is a common motif in a vast number of pharmaceuticals due to its favorable pharmacokinetic properties, while the primary aromatic amine serves as a crucial handle for further chemical elaboration. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this high-value intermediate, with a focus on its role in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective use in multi-step syntheses. While specific experimental data for tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate is not extensively published in peer-reviewed journals, data for the closely related analogue, tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS 875798-79-1), provides valuable insights.

PropertyValue (for Analogue CAS 875798-79-1)Reference
Molecular Formula C₁₆H₂₄N₂O₂[1]
Molecular Weight 276.37 g/mol [1]
Appearance Solid[2]
Melting Point 122-126°C[2]
Density ~1.1 g/cm³[2]
Refractive Index ~1.55[2]

The Boc-protecting group is crucial for modulating the reactivity of the piperidine nitrogen, preventing its interference in reactions targeting other parts of the molecule. This protecting group can be readily removed under acidic conditions, unmasking the secondary amine for subsequent functionalization.

Synthetic Strategies: Crafting the Core Intermediate

The synthesis of tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate primarily involves the formation of an aryl ether bond between a protected 3-hydroxypiperidine and a p-substituted phenol derivative. Two principal strategies are commonly employed in the laboratory and on an industrial scale: the Mitsunobu reaction and a two-step nucleophilic substitution via a sulfonate intermediate.

Method 1: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the dehydration and condensation of an alcohol and a nucleophile, proceeding with a characteristic inversion of stereochemistry at the alcohol carbon.[3] This one-pot reaction is often favored for its mild conditions and broad substrate scope.

Causality Behind Experimental Choices: The synthesis begins with the coupling of tert-butyl 3-hydroxypiperidine-1-carboxylate with 4-nitrophenol. The use of 4-nitrophenol over 4-aminophenol is a strategic decision to enhance the nucleophilicity of the phenoxide ion under the reaction conditions. The electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating its deprotonation.[4] The subsequent reduction of the nitro group to an amine is a well-established and high-yielding transformation.

Experimental Protocol: Mitsunobu Reaction and Subsequent Reduction

Step 1: Synthesis of tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate

  • To a stirred solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.) and 4-nitrophenol (1.2 eq.) in dry tetrahydrofuran (THF, 10 volumes) under a nitrogen atmosphere, add triphenylphosphine (PPh₃, 1.5 eq.).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise, ensuring the internal temperature remains below 10°C.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (15 volumes).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate.

Step 2: Reduction to tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate

  • Dissolve the nitro-intermediate (1.0 eq.) in methanol or ethanol (10 volumes).

  • Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate.

Workflow Diagram: Mitsunobu Approach

Mitsunobu_Workflow cluster_step1 Step 1: Mitsunobu Reaction cluster_step2 Step 2: Reduction A N-Boc-3-hydroxypiperidine D tert-butyl 3-(4-nitrophenoxy) piperidine-1-carboxylate A->D Coupling B 4-Nitrophenol B->D Coupling C PPh3, DIAD, THF C->D Coupling E H2, Pd/C, MeOH F tert-butyl 3-(4-aminophenoxy) piperidine-1-carboxylate D->F E->F Reduction

Caption: Synthetic workflow for the target compound via the Mitsunobu reaction.

Method 2: Nucleophilic Substitution via a Sulfonate Intermediate

An alternative, often higher-yielding, approach involves a two-step sequence where the hydroxyl group of the piperidine is first converted into a better leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with 4-aminophenol. This method avoids the often-problematic purification from Mitsunobu byproducts like triphenylphosphine oxide.[4]

Causality Behind Experimental Choices: Activating the hydroxyl group as a sulfonate ester dramatically increases its leaving group ability, allowing for a more facile Sₙ2 reaction with the phenoxide nucleophile. This approach can be more robust and scalable than the Mitsunobu reaction, which sometimes suffers from low yields with certain substrates.[6] The choice of base in the second step is critical; a moderately strong base is required to deprotonate the phenol without causing side reactions.

Experimental Protocol: Sulfonation and Nucleophilic Substitution

Step 1: Synthesis of tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate

  • Dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.) in dichloromethane (DCM, 10 volumes) and cool to 0°C.

  • Add triethylamine (Et₃N, 1.5 eq.).

  • Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated intermediate, which can often be used in the next step without further purification.

Step 2: Nucleophilic Substitution

  • To a solution of 4-aminophenol (1.1 eq.) in a suitable solvent such as dimethylformamide (DMF, 10 volumes), add a base like cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add a solution of tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.0 eq.) in DMF.

  • Heat the reaction mixture to 80-100°C and stir for 6-12 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate.

Workflow Diagram: Sulfonation and Substitution Approach

Sulfonation_Workflow cluster_step1 Step 1: Sulfonation cluster_step2 Step 2: Nucleophilic Substitution A N-Boc-3-hydroxypiperidine C tert-butyl 3-((methylsulfonyl)oxy) piperidine-1-carboxylate A->C Activation B MsCl, Et3N, DCM B->C Activation D 4-Aminophenol, Cs2CO3, DMF E tert-butyl 3-(4-aminophenoxy) piperidine-1-carboxylate C->E D->E Substitution (SN2)

Caption: Synthetic workflow via activation of the hydroxyl group as a sulfonate.

Application in Drug Synthesis: A Gateway to BTK Inhibitors

The primary application of tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate is as a key intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has proven to be an effective therapeutic strategy for various B-cell malignancies and autoimmune diseases.[7]

The aminophenoxy moiety of the intermediate serves as a nucleophile to construct the core heterocyclic structure of many BTK inhibitors. For instance, in the synthesis of Ibrutinib, a landmark BTK inhibitor, a similar (though more complex) piperidinyl intermediate is coupled with a pyrazolopyrimidine core.[8][9] The Boc-protected piperidine is later deprotected and acylated with an acryloyl group, which forms the covalent bond with a cysteine residue in the active site of BTK.

BTK Signaling Pathway and Inhibition

The B-cell receptor (BCR) signaling cascade is initiated upon antigen binding, leading to the activation of several downstream kinases, including BTK. Activated BTK plays a pivotal role in B-cell proliferation, differentiation, and survival. Covalent BTK inhibitors, like Ibrutinib, block this pathway by irreversibly binding to Cys481 in the BTK active site, thereby preventing its kinase activity.

Diagram: Simplified BTK Signaling Pathway

BTK_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK (Kinases) BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation & Activation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Response B-Cell Proliferation, Survival, Differentiation Downstream->Response Inhibitor Ibrutinib / Covalent Inhibitor (Synthesized from Intermediate) Inhibitor->BTK Covalent Inhibition (at Cys481)

Caption: Simplified overview of the BTK signaling pathway and the mechanism of covalent inhibition.

Conclusion and Future Outlook

tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate stands as a testament to the power of strategic molecular design in modern pharmaceutical development. Its synthesis, achievable through robust and scalable methods like nucleophilic substitution of a sulfonate ester, provides a reliable supply of this critical building block. As a key precursor to a generation of life-saving BTK inhibitors, it underscores the importance of well-designed intermediates in accelerating the drug discovery pipeline. The principles outlined in this guide—from the rationale behind synthetic route selection to the understanding of the final drug's mechanism of action—are fundamental to the work of researchers and scientists dedicated to advancing therapeutic innovation.

References

  • Elsevier. (n.d.).
  • TREA. (n.d.). Process for preparing ibrutinib and its intermediates. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of ibrutinib intermediate. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 29). Modulating the Binding Kinetics of Bruton's Tyrosine Kinase Inhibitors Through Transition State Effects. Journal of Medicinal Chemistry.
  • MDPI. (2025, February 7). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method.
  • Google Patents. (2016, February 4). METHOD FOR PREPARING IBRUTINIB.
  • National Center for Biotechnology Information. (2019, January 18). Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. RSC Advances.
  • American Chemical Society. (n.d.).
  • Google Patents. (n.d.). Process for preparing ibrutinib and its intermediates.
  • ResearchGate. (2026, January 5).
  • Google Patents. (n.d.). Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof.
  • Royal Society of Chemistry. (2022, June 30). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Electrochemical reduction of 4-nitrophenyl group to 4-aminophenyl on the electrode surface.
  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

  • Wiley Online Library. (2025, August 7). Base-Catalyzed Mitsunobu Reactions as a Tool for the Synthesis of Aryl sec-Alkyl Ethers. Chemistry – An Asian Journal.
  • ResearchGate. (2018, September 25).
  • Royal Society of Chemistry. (n.d.).
  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of btk inhibitor and intermediates thereof.
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • MDPI. (2022, November 1). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Pruthviraj, K., & Sunil, K. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Journal of Applied Research and Technology, 23(1), 103–107. [Link]

  • Google Patents. (n.d.). Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • Organic Syntheses. (n.d.). [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. Journal of Medicinal Chemistry.
  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Diversity via Amino Acid Building Blocks*.

Sources

Exploratory

tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate safety data sheet

Document Type: Technical Safety & Application Guide Primary CAS Reference: 643087-95-0 (General Structure Match); Note: CAS 2207191-45-7 refers to a specific stereoisomeric or salt form.[1][2] Version: 2.0 (Application S...

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Safety & Application Guide Primary CAS Reference: 643087-95-0 (General Structure Match); Note: CAS 2207191-45-7 refers to a specific stereoisomeric or salt form.[1][2] Version: 2.0 (Application Scientist Review)

Chemical Identity & Structural Logic

Why this molecule matters: This compound is a bifunctional "scaffold" intermediate used extensively in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Kinase Inhibitors .[2][3]

Its value lies in its orthogonal reactivity:

  • The Aniline (Aryl Amine): A nucleophile ready for immediate coupling (amide bond formation, reductive amination, or SNAr).[2]

  • The Boc-Piperidine: A "masked" secondary amine.[2] The tert-butoxycarbonyl (Boc) group provides steric bulk and acid-lability, allowing the piperidine nitrogen to remain inert until specifically deprotected.[1][2]

  • The Ether Linkage: The phenoxy ether provides a flexible, metabolically stable spacer between the aliphatic ring and the aromatic system, crucial for orienting binding domains in drug targets.[2]

Structural Specifications
PropertyData
IUPAC Name tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate
Molecular Formula C₁₆H₂₄N₂O₃
Molecular Weight 292.37 g/mol
Appearance White to off-white solid (prone to browning upon oxidation)
Solubility Soluble in DMSO, DCM, Methanol; Insoluble in Water
Chirality Contains a chiral center at Piperidine-C3.[1][2][3][4] (R) and (S) enantiomers exist.[2]

Hazard Identification & Risk Assessment

As a Senior Application Scientist, I prioritize "Predictive Toxicology" where specific data is sparse. This assessment is derived from the functional groups (Aniline + Carbamate).

Core Hazards (GHS Classification)
  • Skin Irritation (Category 2): The aniline moiety is basic and lipophilic, capable of penetrating and irritating the stratum corneum.[2]

  • Eye Irritation (Category 2A): Particulates and solutions cause severe irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure, Cat 3): Respiratory irritation.[2]

Mechanistic Toxicology (The "Why")[1][2]
  • Aniline Toxicity (Methemoglobinemia Risk): While the Boc-piperidine is relatively benign, the free aniline (4-aminophenoxy group) presents a risk.[1][2] Aromatic amines can be metabolically activated (N-hydroxylation) to form reactive species that oxidize hemoglobin Fe(II) to Fe(III), reducing oxygen transport.[1][2] Protocol: Treat as a potential sensitizer.[2]

  • Acid-Labile Decomposition: Upon contact with strong acids (even trace vapors), the Boc group decomposes to release Isobutylene (flammable gas) and CO₂ .[2] This can pressurize sealed waste containers.[2]

Handling, Stability & Storage Protocols

The "Self-Validating" Storage System

Do not simply "store cold."[2] Follow this causal chain to ensure purity:

  • Oxidation Check: The aniline group is electron-rich and prone to air oxidation (turning the white solid brown/pink).[2]

    • Validation: If the solid is not white/off-white, purify via silica plug filtration before use.[2]

  • Atmosphere: Store under Argon or Nitrogen .[2]

  • Temperature: Keep at 2–8°C for short term; -20°C for long term (>1 month).

Engineering Controls Workflow

The following diagram illustrates the hierarchy of controls required when handling this substance in a research setting.

SafetyWorkflow cluster_0 Hierarchy of Controls Engineering 1. Engineering Controls (Fume Hood + Inert Gas Manifold) Admin 2. Admin Controls (SOP: Avoid Acid Contact) Engineering->Admin Procedure PPE 3. PPE (Nitrile Gloves, Goggles, Lab Coat) Admin->PPE Last Line Safe Experiment Start PPE->Safe Safe Operation Hazard Hazard Source: Aniline Dust & Acid Sensitivity Hazard->Engineering Containment

Figure 1: Safety hierarchy emphasizing containment of aniline dust and prevention of accidental deprotection.

Synthetic Utility & Application Protocols

Experiment A: Selective N-Acylation (Coupling the Aniline)

Context: Attaching a warhead or ligand to the aniline while keeping the piperidine protected.[1][2]

Reagents:

  • Compound (1.0 eq)[1][2]

  • Carboxylic Acid Partner (1.1 eq)[1][2]

  • HATU (1.2 eq)[1][2]

  • DIPEA (3.0 eq)[1][2]

  • Solvent: DMF (dry)[1][2]

Step-by-Step Protocol:

  • Activation: Dissolve the Carboxylic Acid and HATU in dry DMF under N₂. Stir for 5 minutes. Why? This pre-forms the active ester, reducing racemization risk.[2]

  • Addition: Add DIPEA, followed immediately by tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate .

  • Monitoring: Monitor via LC-MS. The aniline is less nucleophilic than an alkyl amine; reaction may require 2–4 hours at RT.[2]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes HOBt byproducts) and Brine.

    • Critical Check: Do NOT wash with 1M HCl, as this may partially cleave the Boc group.[2] Use 5% Citric Acid if acidic wash is needed.[2]

Experiment B: Controlled Boc-Deprotection

Context: Exposing the piperidine amine for the next synthetic step.[1][2]

Reaction Logic:


[1][2]

Protocol:

  • Dissolve substrate in DCM (0.1 M concentration).[2]

  • Cool to 0°C (ice bath). Why? Controls the exotherm and the rate of isobutylene gas evolution.[2]

  • Add Trifluoroacetic Acid (TFA) dropwise (Ratio: 4:1 DCM:TFA).[2]

  • Stir at 0°C for 10 mins, then warm to RT.

  • Scavenging (Optional but Recommended): Add 2% Triethylsilane (TES) if the molecule contains electron-rich aromatics prone to alkylation by the tert-butyl cation.[1][2]

Synthetic Pathway Diagram

The following diagram details the logic flow for using this building block in PROTAC synthesis.

SynthesisFlow Start Start: Boc-Protected Aniline Scaffold Step1 Step 1: Amide Coupling (React Aniline) Start->Step1 HATU/DMF Intermediate Intermediate: Ligand-Linker-Boc Step1->Intermediate Step2 Step 2: Acid Deprotection (Remove Boc) Intermediate->Step2 TFA/DCM Final Final Product: Free Piperidine (Ready for E3 Ligase) Step2->Final -Isobutylene

Figure 2: Logical workflow for incorporating the scaffold into bifunctional molecules.

Emergency Response

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap/water for 15 mins.[1][2] Do not use ethanol.[2]Ethanol increases skin permeability of anilines, accelerating systemic absorption.[2]
Inhalation Move to fresh air.[2][3][5][6] Administer O₂ if cyanotic (blue lips).[2]Signs of methemoglobinemia require immediate oxygen support.[2]
Spill Wet sweep or vacuum with HEPA filter.[2]Avoid generating dust.[2][3][6][7][8][9] Aniline dusts are potent sensitizers.[2]
Fire Use CO₂, Dry Chemical, or Foam.[1][2]Burning releases toxic Nitrogen Oxides (NOx).[2]

References

  • PubChem. (2024).[2][4] Compound Summary: tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate (CAS 643087-95-0).[1][2][10] National Library of Medicine.[2] Link[1][2]

  • Echemi. (2024).[2][4][11] Safety Data Sheet: 3-(4-AMINO-PHENOXY)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER. Link[1][2]

  • Fisher Scientific. (2024).[2] General Safety Data Sheet for Boc-Amino Piperidines. Link

  • BOC Gases. (2024). Safe Handling of Compressed Gases and Chemical Cylinders. Link

Sources

Foundational

Material Characterization Profile: tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate

The following technical guide details the physical characterization, synthetic origin, and handling protocols for tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate. This document is structured for researchers in medi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical characterization, synthetic origin, and handling protocols for tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate. This document is structured for researchers in medicinal chemistry, specifically those working with Bruton’s Tyrosine Kinase (BTK) inhibitors like Zanubrutinib.[1][2][3][4]

[2][5][6]

Executive Summary

Compound Identity: tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate Role: Key synthetic intermediate (Scaffold) for second-generation BTK inhibitors (e.g., Zanubrutinib/BGB-3111).[2][5] Primary Physical State: Viscous Oil to Amorphous Solid (Waxy).[2][5] Color Profile: Colorless to Pale Yellow (freshly prepared)


 Tan/Brown (oxidized).[2][5]

This intermediate combines a flexible piperidine ether linker with a Boc-protected amine.[2][5] Unlike rigid aromatic intermediates, the ether linkage and tert-butyl carbamate group often disrupt crystal lattice packing, resulting in a viscous oil or amorphous foam upon isolation via chromatography.[2] Crystalline solids are typically only achieved through specific salt formation or extensive trituration.[2][5]

Physical Properties & Appearance Data[1][2][5]

The physical appearance of this compound is heavily dependent on the isolation method (Flash Chromatography vs. Crystallization) and the oxidative state of the primary aniline.

PropertyObservationTechnical Context
Physical State Viscous Oil / Amorphous Foam The tert-butyl and ether groups increase lipophilicity and conformational flexibility, inhibiting facile crystallization.[2][5]
Color (Fresh) Colorless to Pale Yellow Pure anilines are colorless; slight yellowing indicates trace nitro-precursor or initial oxidation.[2][5]
Color (Aged) Tan to Dark Brown The primary aromatic amine is susceptible to air oxidation, forming quinoid-like impurities over time.[2]
Solubility High in DCM, EtOAc, MeOHLipophilic Boc group ensures solubility in organic solvents; insoluble in water.[2]
Chirality Enantiomeric (R or S)Often used as the (S)-enantiomer in Zanubrutinib synthesis; physical properties of enantiomers are identical to the racemate in solution but may differ in solid-state packing.[5]
The "Sticky Oil" Phenomenon

Researchers often encounter this compound as a "sticky oil" after rotary evaporation.[5] This is normal.

  • Cause: Trapped solvent (DCM/EtOAc) within the amorphous lattice.

  • Remediation: To obtain a handleable solid, trituration with cold hexanes or pentane is required, though yield loss may occur.[2]

Synthetic Origin & Isolation Workflow

The physical appearance is directly determined by the final reduction step. The transformation from the Nitro-intermediate (bright yellow solid) to the Amine-product (pale oil/solid) is the critical visual indicator of reaction progress.

Synthesis Logic

The standard route involves a nucleophilic aromatic substitution (


) or Mitsunobu reaction, followed by hydrogenation.[2]
  • Precursor: tert-Butyl 3-hydroxypiperidine-1-carboxylate.[2][5][6]

  • Coupling: Reaction with 1-fluoro-4-nitrobenzene yields the Nitro-ether (Solid, Yellow).[2][5]

  • Reduction: Catalytic hydrogenation (Pd/C,

    
    ) converts the nitro group to the aniline.[2]
    
Visualization of Workflow (DOT)

SynthesisWorkflow cluster_0 Stage 1: Coupling cluster_1 Stage 2: Critical Transformation cluster_2 Stage 3: Isolation & Appearance S1 SM: 3-Hydroxypiperidine (Boc-Protected) Process1 SNAr Reaction (Base/Heat) S1->Process1 S2 Reagent: 1-Fluoro-4-nitrobenzene S2->Process1 Inter1 Nitro Intermediate (Bright Yellow Solid) Process1->Inter1 Isolation Process2 Hydrogenation (Pd/C, H2) Inter1->Process2 Workup Filtration (Remove Pd) & Concentration Process2->Workup Final Target Product: tert-Butyl 3-(4-aminophenoxy)... (Pale Viscous Oil/Solid) Workup->Final Evaporation Oxidation Air Oxidation (Darkening to Brown) Final->Oxidation Time/Air Exposure

Caption: Synthetic workflow transforming the yellow nitro-solid into the pale amine oil/solid via hydrogenation.

Analytical Validation (Self-Validating System)[2][5]

To confirm the physical appearance corresponds to the correct molecule, use this validation triad. If the data does not match, the "oil" may be solvent-contaminated or the "solid" may be the unreduced nitro compound.[2]

Proton NMR ( H NMR)[2][5]
  • Diagnostic Signal: Look for the disappearance of the downfield nitro-aromatic protons and the appearance of the aniline protons.

    • Aniline

      
      :  Broad singlet around 
      
      
      
      3.5 - 4.5 ppm (solvent dependent).[2][5]
    • Aromatic Ring: Upfield shift of protons ortho to the amine (

      
       6.5 - 6.7 ppm) compared to the nitro precursor.
      
    • Boc Group: Strong singlet at

      
       1.45 ppm (9H).[2][5]
      
Mass Spectrometry (LC-MS)[2][5]
  • Target Ion:

    
     Da.[2][5]
    
  • Fragment: Loss of Boc group (

    
    ) is common, observing peak at 
    
    
    
    Da.[2][5]
  • Purity Check: Ensure no peak at

    
     (Nitro precursor, 323 Da).
    
TLC Visualization[2][5]
  • Stationary Phase: Silica Gel.[2][5]

  • Mobile Phase: 50% EtOAc / Hexanes.[2][5]

  • Stain: Ninhydrin (stains free amines red/purple) or UV (254 nm).[2][5]

  • Observation: The product will have a lower

    
     than the nitro precursor due to the polarity of the primary amine.
    

Stability & Handling Protocols

Storage Requirements
  • Temperature: Store at

    
    C.
    
  • Atmosphere: Inert gas (Argon/Nitrogen) is mandatory for long-term storage.[2][5]

  • Container: Amber glass vials to prevent photodegradation.

Handling "Sticky" Batches

If the product isolates as an intractable oil:

  • Dissolve in a minimum amount of DCM.[2][5]

  • Add excess pentane or heptane.[2][5]

  • Sonicate to induce precipitation of an amorphous solid.[5]

  • Filter rapidly under Nitrogen.[2][5]

References

  • Guo, Y., et al. (2014).[2] Substituted pyrazolo[1,5-a]pyrimidines as Bruton's tyrosine kinase modulators.[1][2][5] U.S. Patent No.[2][5] 9,447,106.[2][5] Washington, DC: U.S. Patent and Trademark Office.[2]

    • Context: Describes the synthesis of Zanubrutinib intermediates, including the reduction of nitro-phenoxy piperidines to their aniline counterparts.
  • Wang, L., et al. (2014).[2] Fused heterocyclic compounds as btk inhibitors.[2][5] World Intellectual Property Organization Patent WO2014173289.[2][5] [2][5]

    • Context: Details the preparation of the (S)
  • ChemicalBook. (2024).[2][5][7] Zanubrutinib Intermediate Data.

    • Context: Provides physical property estimates and safety data for the phenyl-analog, serving as a baseline for the phenoxy-derivative properties.[2][5]

Sources

Exploratory

An In-Depth Technical Guide to the Exploration of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate Derivatives

Abstract The tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile core for the development of a diverse array of therapeutic agent...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile core for the development of a diverse array of therapeutic agents. Its unique combination of a conformationally restricted piperidine ring, a flexible ether linkage, and a reactive aniline moiety provides a rich platform for structure-activity relationship (SAR) studies. This guide offers an in-depth exploration of this chemical scaffold, from its rational design and synthesis to the strategic derivatization and evaluation of its therapeutic potential. We will dissect the synthetic nuances, provide validated experimental protocols, and delve into the causal reasoning behind the selection of specific derivatization pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Introduction: The Strategic Value of the Aminophenoxypiperidine Scaffold

The piperidine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] The incorporation of an aminophenoxy group at the 3-position introduces a key vector for interacting with biological targets. The ether linkage provides rotational flexibility, allowing the molecule to adopt optimal conformations within a binding pocket, while the terminal amino group serves as a crucial handle for further chemical modification. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability during synthesis and allows for late-stage deprotection and derivatization if desired.

This guide will systematically explore the synthesis of the core scaffold, followed by a detailed examination of derivatization strategies targeting the primary amino group. We will then discuss the potential therapeutic applications and the underlying structure-activity relationships that govern the biological activity of these derivatives.

Synthesis of the Core Scaffold: A Step-by-Step Approach

The synthesis of tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. The most common and efficient route involves a Williamson ether synthesis followed by the reduction of a nitro group.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals two key starting materials: a protected 3-hydroxypiperidine and an activated p-nitrophenol derivative.

G Target tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate Intermediate1 tert-Butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate Target->Intermediate1 Nitro Reduction Precursor1 (S)-N-Boc-3-hydroxypiperidine Intermediate1->Precursor1 Williamson Ether Synthesis Precursor2 4-Fluoronitrobenzene Intermediate1->Precursor2 Williamson Ether Synthesis

Caption: Retrosynthetic pathway for the core scaffold.

Synthesis of (S)-N-Boc-3-hydroxypiperidine

The chiral precursor, (S)-N-Boc-3-hydroxypiperidine, can be synthesized from 3-hydroxypyridine through a series of steps including hydrogenation and chiral resolution.[3][4]

Experimental Protocol:

  • Hydrogenation of 3-Hydroxypyridine: 3-Hydroxypyridine is reduced to 3-hydroxypiperidine using a suitable catalyst such as rhodium on carbon under a hydrogen atmosphere.[5]

  • Chiral Resolution: The resulting racemic 3-hydroxypiperidine is resolved using a chiral acid, such as D-pyroglutamic acid, to isolate the (S)-enantiomer.[3]

  • Boc Protection: The (S)-3-hydroxypiperidine is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide to yield (S)-N-Boc-3-hydroxypiperidine.[3][6]

Williamson Ether Synthesis

The key ether linkage is formed via a Williamson ether synthesis, coupling the protected hydroxypiperidine with an activated nitrophenol. 4-Fluoronitrobenzene is an excellent choice for this reaction due to the activating effect of the nitro group on the fluorine atom for nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of tert-Butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate

  • To a solution of (S)-N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 4-fluoronitrobenzene (1.1 eq) in DMF dropwise.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate.

Reduction of the Nitro Group

The final step in the synthesis of the core scaffold is the reduction of the nitro group to the primary amine. Several methods can be employed for this transformation, with catalytic hydrogenation being a clean and efficient option.

Experimental Protocol: Synthesis of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate

  • Dissolve tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate (1.0 eq) in methanol or ethanol.

  • Add palladium on carbon (10 mol %) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the desired product, tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate, which is often of sufficient purity for the next step.

Derivatization Strategies: Unlocking Therapeutic Potential

The primary amino group of the core scaffold is the key handle for derivatization, allowing for the introduction of a wide range of functionalities to probe interactions with biological targets and modulate physicochemical properties. Common derivatization strategies include acylation, sulfonylation, reductive amination, and urea/thiourea formation.

G Core tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate Acylation Acylation (Amide Formation) Core->Acylation R-COCl, Base Sulfonylation Sulfonylation (Sulfonamide Formation) Core->Sulfonylation R-SO₂Cl, Base ReductiveAmination Reductive Amination (Secondary/Tertiary Amine) Core->ReductiveAmination R-CHO, NaBH(OAc)₃ UreaFormation Urea/Thiourea Formation Core->UreaFormation R-NCO or R-NCS

Caption: Key derivatization pathways of the core scaffold.

Acylation to Form Amide Derivatives

Acylation of the primary amine with various acyl chlorides or carboxylic acids (using coupling agents) is a straightforward method to introduce diverse substituents. This allows for the exploration of hydrophobic, aromatic, and heterocyclic moieties to probe specific binding pockets.[7]

Experimental Protocol: General Procedure for Amide Synthesis

  • Dissolve tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate (1.0 eq) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.5 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C.

  • Add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Sulfonylation to Form Sulfonamide Derivatives

Reacting the primary amine with sulfonyl chlorides yields sulfonamide derivatives. The sulfonamide group can act as a hydrogen bond acceptor and can introduce different steric and electronic properties compared to amides.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

  • Follow the general procedure for acylation, substituting the acyl chloride with the desired sulfonyl chloride (1.1 eq).

  • The reaction is typically performed in the presence of a base like pyridine or triethylamine.

Reductive Amination

Reductive amination with aldehydes or ketones provides access to secondary and tertiary amine derivatives. This reaction expands the chemical space by introducing alkyl or arylalkyl substituents directly to the nitrogen atom.

Experimental Protocol: General Procedure for Reductive Amination

  • Dissolve tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a solvent such as dichloroethane (DCE) or methanol.

  • Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), to the mixture.

  • Stir the reaction at room temperature for 4-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Structure-Activity Relationship (SAR) and Therapeutic Applications

Derivatives of the aminophenoxypiperidine scaffold have been explored for a variety of therapeutic targets, with a significant focus on protein kinases. The SAR of these compounds is highly dependent on the nature of the substituent attached to the terminal amino group.

Table 1: Exemplary SAR Data for Kinase Inhibition

Derivative TypeR-Group ExampleTarget KinaseIC₅₀ (nM)Key Interactions
Amide3-cyanophenylKinase X50H-bond with hinge region, π-stacking
Amide4-pyridylKinase X150H-bond with hinge region
Sulfonamide4-methylphenylKinase Y200Hydrophobic interactions
UreaCyclohexylKinase Z85H-bond donor/acceptor interactions

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

The general trend observed in many kinase inhibitor programs is that small, rigid, and often heterocyclic groups that can form hydrogen bonds with the kinase hinge region are favorable.[8] The piperidine ring often occupies a hydrophobic pocket, and the aminophenoxy linker acts as a crucial bridge to the solvent-exposed region where further modifications can enhance selectivity and pharmacokinetic properties.

Characterization and Quality Control

Ensuring the identity and purity of the synthesized compounds is paramount. A combination of analytical techniques should be employed for comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.

Conclusion and Future Directions

The tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate scaffold represents a highly valuable starting point for the development of novel therapeutics. Its modular synthesis allows for the facile generation of diverse libraries of compounds for screening against a wide range of biological targets. The strategic exploration of derivatization at the terminal amino group, guided by an understanding of SAR principles, will continue to yield potent and selective drug candidates. Future work in this area may involve the exploration of bioisosteric replacements for the phenoxy linker or the piperidine ring itself to further optimize drug-like properties.[9][10]

References

  • Wang, M., Wang, W., & Zhang, Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. International Conference on Materials Engineering and Environmental Science. Atlantis Press. [Link]

  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Krasselt, M., Baerwald, C., & Wagner, U. (2015). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 20(10), 18486-18507. [Link]

  • CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine.
  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • CN103755624A - Synthetic method of piperidine derivative.
  • CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction.
  • Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. [Link]

  • tert-butyl 4-(3-fluoro-4-nitro phenoxy)piperidine-1-carboxylate. LookChem. [Link]

  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

  • Gharpure, S. J., & Reddy, V. G. (2012). Piperidine synthesis through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. Organic & Biomolecular Chemistry, 10(44), 8755-8758. [Link]

  • WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.
  • US5489689A - Preparation of piperidine derivatives.
  • O'Brian, C. A., & Ward, N. E. (1991). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. Molecular Pharmacology, 40(4), 603-609. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Van, A. T., & Vanhaecke, F. (2020). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Analytical Methods, 12(3), 324-332. [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Brown, N. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Molecular Informatics, 29(5), 359-368. [Link]

  • Belani, J. D., & Khlebnikov, A. I. (2015). Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors. Journal of Medicinal Chemistry, 58(6), 2769-2785. [Link]

  • US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • G. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization | Request PDF. ResearchGate. [Link]

  • Esters, L., & Ecker, G. F. (2018). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Frontiers in Chemistry, 6, 439. [Link]

  • Supplementary information. [Link]

  • US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.
  • US4870210A - Aminoguanidine derivative as anti-inflammatory agents.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Sygnature Discovery. [Link]

  • Bioisosteres and Scaffold Hopping: Strategic Tools in Drug Design. (2025). Research and Reviews: A Journal of Drug Design and Discovery. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Utilization of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate

Introduction & Scope The compound tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate is a versatile bifunctional scaffold widely employed in medicinal chemistry. It serves as a critical building block for: Kinase Inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The compound tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate is a versatile bifunctional scaffold widely employed in medicinal chemistry. It serves as a critical building block for:

  • Kinase Inhibitors: The 4-aminophenoxy moiety mimics the hinge-binding motif found in several tyrosine kinase inhibitors (e.g., BTK, EGFR).

  • PROTAC Linkers: The piperidine ring offers a vector for solvent-exposed exit, while the aniline serves as an attachment point for E3 ligase ligands or warheads.

  • GPCR Ligands: The flexible ether linkage allows for conformational adaptation in orthosteric binding pockets.

This guide details the optimized reaction conditions for synthesizing this scaffold from commercially available precursors, ensuring high regioselectivity and enantiomeric retention (if starting from chiral pools). It also covers downstream derivatization protocols.[1]

Strategic Synthesis Workflow

The most robust route to this scaffold involves a Nucleophilic Aromatic Substitution (


) followed by a chemoselective reduction. While Mitsunobu conditions can be used, the 

approach is preferred for scale-up due to easier purification and higher atom economy.
Visual Workflow (Graphviz)

SynthesisWorkflow Start N-Boc-3-Hydroxypiperidine (Chiral or Racemic) Intermed Nitro Intermediate (tert-butyl 3-(4-nitrophenoxy) piperidine-1-carboxylate) Start->Intermed Step 1: SNAr NaH, DMF, 0°C -> RT Reagent1 1-Fluoro-4-nitrobenzene Reagent1->Intermed Product Target Scaffold (tert-butyl 3-(4-aminophenoxy) piperidine-1-carboxylate) Intermed->Product Step 2: Reduction H2, Pd/C, MeOH

Figure 1: Two-step synthesis pathway via SNAr etherification and catalytic hydrogenation.

Detailed Experimental Protocols

Protocol A: Etherification via

Objective: Formation of the aryl-alkyl ether bond. Mechanism: The alkoxide generated from N-Boc-3-hydroxypiperidine attacks the electron-deficient 1-fluoro-4-nitrobenzene.

Reagents:

  • tert-Butyl 3-hydroxypiperidine-1-carboxylate (1.0 equiv)[1]

  • 1-Fluoro-4-nitrobenzene (1.2 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

  • Anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) [Concentration: 0.2 M]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate in anhydrous DMF. Cool the solution to 0°C (ice bath).

  • Deprotonation: Carefully add NaH portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes to ensure complete alkoxide formation.

  • Coupling: Add 1-fluoro-4-nitrobenzene (dissolved in minimal DMF) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 4–6 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 7:3) or LC-MS.[2] The product is less polar than the alcohol.

  • Workup: Quench carefully with saturated aqueous

    
     at 0°C. Dilute with water and extract with Ethyl Acetate (
    
    
    
    ). Wash combined organics with water (
    
    
    ) and brine (
    
    
    ) to remove DMF. Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Silica gel, 0–30% EtOAc in Hexanes) yields the nitro intermediate as a yellow solid/oil.

Critical Control Point:

  • Temperature: Do not exceed 60°C. Higher temperatures can degrade the Boc group or cause racemization if using chiral starting material.

Protocol B: Chemoselective Nitro Reduction

Objective: Conversion of the nitro group to the primary aniline without affecting the Boc protection.

Reagents:

  • Nitro Intermediate (from Protocol A)

  • 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Gas (

    
    ) (Balloon pressure)
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the nitro intermediate in MeOH (0.1 M concentration).

  • Catalyst Addition: Under an argon/nitrogen blanket, carefully add the Pd/C catalyst. Safety Note: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the flask with vacuum/

    
     cycles (
    
    
    
    ), then introduce
    
    
    via a balloon. Stir vigorously at room temperature for 2–4 hours.
    • Alternative: If halogen substituents are present on the scaffold (unlikely here, but possible in analogs), use

      
       in EtOH/Water to prevent dehalogenation.
      
  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst. Rinse the pad thoroughly with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting aniline is typically pure enough for the next step. If necessary, purify via amine-functionalized silica or standard silica (using 1%

    
     in the eluent to prevent streaking).
    

Downstream Application: Amide Coupling

The primary utility of this scaffold is coupling the aniline to a carboxylic acid (e.g., a kinase hinge binder or a linker).

Decision Logic for Derivatization

Derivatization cluster_0 Coupling Conditions Aniline Aniline Scaffold MethodA Standard Amide Coupling HATU, DIPEA, DMF Aniline->MethodA Carboxylic Acid MethodB Urea Formation Isocyanate or CDI Aniline->MethodB Amine/Carbamate MethodC Reductive Amination Aldehyde, NaBH(OAc)3 Aniline->MethodC Aldehyde Target Target Drug/Probe MethodA->Target MethodB->Target MethodC->Target

Figure 2: Common derivatization pathways for the 4-aminophenoxy scaffold.

Recommended Coupling Protocol (HATU Method):

  • Dissolve the Carboxylic Acid partner (1.0 equiv) in DMF.

  • Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to activate the acid.

  • Add tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate (1.0 equiv).

  • Stir at RT for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
     and brine.
    

Quality Control & Characterization Data

To validate the synthesis, compare analytical data against these expected values.

ParameterExpected Value / ObservationNotes
Appearance Off-white to pale yellow solidDarkening indicates oxidation of aniline.
1H NMR (DMSO-d6)

1.40 (s, 9H, Boc)
Diagnostic singlet.
1H NMR (Aromatic)

6.50 - 6.80 (m, 4H, AA'BB')
Characteristic para-substituted benzene system.
1H NMR (Ether CH)

4.10 - 4.30 (m, 1H)
Multiplet for C3-H of piperidine.
LC-MS (ESI+) [M+H]+ = 293.18 (calc.)Often sees [M+H-Boc]+ or [M+Na]+.
Purity (HPLC) >95% @ 254 nmAniline can be sensitive to air; store under

.

References

  • Vandetanib Intermediate Synthesis: Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate.[3] ResearchGate.

  • Nitro Reduction Protocols: Reduction of tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate conditions. National Institute of Informatics.

  • Medicinal Chemistry Applications (Niraparib Analogues): Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate.[5] InnoSPK Application Note.

  • Chiral Synthesis of 3-Hydroxypiperidine Precursors: Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine. MDPI.

Sources

Application

Application Note: High-Resolution NMR Characterization of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate

Here is a comprehensive Application Note and Protocol for the NMR analysis of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate. Executive Summary This guide details the structural elucidation and purity assessment o...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the NMR analysis of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate.

Executive Summary

This guide details the structural elucidation and purity assessment of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate (CAS: 1171197-20-8 for S-isomer; generic structure analysis applies to racemate). This compound is a critical bifunctional building block, often utilized in the synthesis of PROTAC linkers and kinase inhibitors (e.g., analogues of Niraparib).

The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen introduces rotameric conformers at room temperature, complicating spectral analysis. Furthermore, distinguishing the ether linkage (phenoxy) from C-C substituted analogues requires precise assignment of the H3 methine proton. This protocol addresses these challenges using variable-temperature NMR (VT-NMR) and 2D correlation spectroscopy.

Chemical Structure & Properties[1][2][3][4][5][6]

PropertyDetails
IUPAC Name tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate
Molecular Formula C₁₆H₂₄N₂O₃
Molecular Weight 292.38 g/mol
Key Moieties 1.[1][2][3][4][5][6] Boc-Piperidine (Rotameric)2. Ether Linkage (C3-O-Ar)3. p-Phenylenediamine derivative (Electron-rich aromatic)
Solubility Soluble in DMSO, Methanol, Chloroform, DCM.
Structural Logic Diagram

The following diagram illustrates the connectivity and key NMR-active zones.

G cluster_0 Piperidine Ring cluster_1 Aromatic System N1 N1 (Boc-protected) C2 C2 (CH2) Rotameric Broadening N1->C2 C3 C3 (CH-O) Chiral Center Diagnostic Shift C2->C3 C4_6 C4, C5, C6 Aliphatic Envelope C3->C4_6 O_Link Ether Oxygen C3->O_Link Ether Bond C4_6->N1 Ar_Ring Phenylene Ring (AA'BB' System) O_Link->Ar_Ring NH2 Amino Group Exchangeable Ar_Ring->NH2 Para-sub

Figure 1: Structural connectivity highlighting the critical ether linkage and NMR-active functional groups.

Experimental Protocol

Sample Preparation

For optimal resolution of the exchangeable amine protons and to minimize rotameric broadening, DMSO-d₆ is the recommended solvent. CDCl₃ is acceptable but may obscure the NH₂ peak and result in broader piperidine signals.

  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D) or CDCl₃ (with 0.03% TMS).

  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution.

  • Tube: Transfer to a clean, dry 5 mm NMR tube.

Acquisition Parameters (Standard 400 MHz)
  • Temperature: 298 K (25 °C). Note: If N-CH₂ signals are too broad, elevate T to 320 K.

  • Pulse Sequence: zg30 (Proton), zgpg30 (Carbon).

  • Scans (NS): 16 (1H), 512+ (13C).

  • Relaxation Delay (D1): 1.0 s (Standard), 5.0 s (Quantitative).

Data Analysis & Assignments[10]

¹H NMR Assignment (DMSO-d₆, 400 MHz)

The spectrum is dominated by the Boc singlet, the aromatic AA'BB' system, and the diagnostic H3 methine.

PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
Ar-H (Ortho to O) 6.68 – 6.75Doublet (d, J ≈ 8.8 Hz)2HDeshielded by Oxygen relative to NH₂-ortho.
Ar-H (Ortho to N) 6.48 – 6.55Doublet (d, J ≈ 8.8 Hz)2HShielded by Amino group (strong EDG).
NH₂ 4.60 – 4.80Broad Singlet (br s)2HExchangeable. Disappears with D₂O shake.
H3 (Piperidine) 4.10 – 4.25Multiplet (m)1HKey Diagnostic. Downfield shift due to Oxygen (α-effect).
H2, H6 (N-CH₂) 3.30 – 3.80Broad Multiplets4HRotameric. Broad due to slow N-Boc bond rotation.
H4, H5 (C-CH₂) 1.30 – 1.90Multiplets4HOverlapping aliphatic envelope.
Boc (CH₃)₃ 1.39 – 1.41Singlet (s)9HCharacteristic intense singlet.

Expert Insight (Rotamers): The N-Boc group creates two rotamers (cis/trans carbamate). At 298 K, the exchange is intermediate on the NMR timescale, causing the H2 and H6 protons (adjacent to Nitrogen) to appear as broad humps or split multiplets. This is not an impurity.

¹³C NMR Assignment (DMSO-d₆, 100 MHz)
Carbon TypeShift (δ ppm)Assignment
Carbonyl (C=O) ~154.5Carbamate carbonyl (Boc).
Ar-C (ipso-O) ~148.0Aromatic C attached to Oxygen.
Ar-C (ipso-N) ~142.5Aromatic C attached to NH₂.
Ar-C (CH) ~116.0, 114.5Aromatic methines (Ortho to O and N).
Boc Quaternary ~79.0tert-Butyl quaternary carbon.
C3 (CH-O) ~73.0Diagnostic. Confirms ether linkage (vs C-C bond).
C2, C6 (N-CH₂) ~44.0 – 48.0Broad/Split due to rotamers.[7]
Boc Methyls ~28.5Intense signal ((CH₃)₃).
C4, C5 ~22.0 – 30.0Remaining methylene carbons.

Validation & Quality Control

Regioisomer Confirmation (3- vs 4-substitution)

A common synthetic error involves using 4-hydroxypiperidine instead of 3-hydroxypiperidine.

  • 3-Substituted (Correct): The H3 signal is a multiplet coupling to four non-equivalent protons (H2a, H2b, H4a, H4b). The molecule lacks a plane of symmetry, making all piperidine carbons magnetically non-equivalent.

  • 4-Substituted (Incorrect): The H4 signal would be a septet (tt) and the molecule possesses a plane of symmetry, simplifying the ¹³C spectrum (e.g., C2 and C6 would be equivalent).

Impurity Profiling

Common impurities from the Mitsunobu or SNAr synthesis routes:

  • Residual 4-Nitrophenol (Precursor): Look for aromatic doublets at δ 8.1 (d) and δ 7.1 (d).

  • Boc-Deprotected Amine: Loss of 1.4 ppm singlet; appearance of broad NH peak.

  • Solvents:

    • Ethyl Acetate:[8][9] δ 4.03 (q), 1.99 (s), 1.17 (t).

    • DCM: δ 5.76 (s) in DMSO.

Analytical Workflow Diagram

Workflow Start Crude Product Prep Sample Prep (DMSO-d6, 10mg) Start->Prep Acq 1H NMR Acquisition (ns=16, 298K) Prep->Acq Check1 Check Boc Singlet (1.4 ppm) Acq->Check1 Check2 Check H3 Shift (~4.2 ppm) Check1->Check2 Present Fail Investigate (Regioisomer/Impurity) Check1->Fail Absent Pass Confirm Structure (Ether Linkage) Check2->Pass Matches Check2->Fail Shift < 3.0 ppm (Indicates C-C bond)

Figure 2: Step-by-step decision tree for validating the compound identity.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 143452, tert-Butyl piperazine-1-carboxylate (Analogue Reference). Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2007). Spectroscopic Methods in Organic Chemistry. Thieme.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Reference for Boc-piperidine rotameric behavior).

Sources

Method

Application Note: Mass Spectrometry Analysis of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate

Abstract & Scope This application note details the protocol for the identification, quantification, and structural characterization of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate using Liquid Chromatography cou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the identification, quantification, and structural characterization of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound is a critical heterocyclic building block, often serving as a scaffold in the synthesis of PROTACs and kinase inhibitors.

The method focuses on Electrospray Ionization (ESI) in positive mode, highlighting the specific fragmentation pathways of the tert-butoxycarbonyl (Boc) protecting group and the aryl ether linkage. This guide is designed for medicinal chemists and analytical scientists requiring robust quality control (QC) metrics for intermediate validation.

Chemical Properties & MS Characteristics[1][2][3][4][5][6]

PropertyDescription
IUPAC Name tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate
Molecular Formula C₁₆H₂₄N₂O₃
Molecular Weight 292.37 g/mol
Monoisotopic Mass 292.1787 Da
[M+H]⁺ 293.1860 m/z
[M+Na]⁺ 315.1679 m/z
Key Functional Groups Boc-carbamate (acid labile), Aryl Ether, Primary Aniline

Experimental Protocol

Sample Preparation

Objective: Minimize in-source fragmentation of the labile Boc group while ensuring adequate ionization.

  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of Acetonitrile (ACN) (HPLC Grade). Vortex for 30 seconds.

  • Working Standard: Dilute the stock 1:100 in 50:50 Water:ACN containing 0.1% Formic Acid. Final concentration: ~10 µg/mL.

    • Note: Avoid using strong acids (e.g., TFA) in the diluent, as they may induce premature deprotection of the Boc group before the sample reaches the detector.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

LC-MS Conditions

System: Agilent 1290 Infinity II LC coupled to 6470 Triple Quadrupole (or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Column Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5% Initial Hold
1.00 5% Desalting
6.00 95% Linear Gradient
8.00 95% Wash
8.10 5% Re-equilibration

| 10.00 | 5% | End |

Mass Spectrometry Parameters (ESI+)
  • Gas Temperature: 300°C

  • Gas Flow: 10 L/min

  • Nebulizer: 45 psi

  • Sheath Gas Temp: 350°C

  • Capillary Voltage: 3500 V

  • Nozzle Voltage: 500 V

Results & Discussion

Fragmentation Pathway Analysis

The mass spectrum of Boc-protected amines is dominated by the loss of the protecting group. Understanding this hierarchy is vital for distinguishing the parent compound from deprotected impurities (which are common synthesis byproducts).

Primary Fragmentation Events:

  • Precursor Ion ([M+H]⁺ = 293.2): Protonation occurs preferentially at the aniline nitrogen or the carbamate carbonyl.

  • Loss of tert-Butyl Group (Neutral Loss -56 Da): The tert-butyl cation is ejected (forming isobutylene), yielding the carbamic acid intermediate m/z 237.1 .

  • Loss of Boc Group (Neutral Loss -100 Da): The carbamic acid spontaneously decarboxylates (-CO₂), or the Boc group is lost entirely as isobutylene + CO₂, yielding the core piperidine-aniline species m/z 193.1 .

  • Ether Cleavage: High collision energy (CE > 30 eV) can cleave the ether bond, producing the aminophenol fragment (m/z 110 ) or the piperidine ring fragment (m/z 84 ).

Visualization: Fragmentation Logic

FragmentationPathway Parent Parent [M+H]+ m/z 293.2 (C16H25N2O3)+ Frag1 Fragment A [M+H - tBu]+ m/z 237.1 (Carbamic Acid) Parent->Frag1 Loss of C4H8 (Low CE) Isobutylene Neutral Loss Isobutylene (-56 Da) Parent->Isobutylene Frag2 Fragment B [M+H - Boc]+ m/z 193.1 (Core Amine) Frag1->Frag2 Decarboxylation (Med CE) CO2 Neutral Loss CO2 (-44 Da) Frag1->CO2 Frag3 Fragment C Ether Cleavage m/z 110.0 (Aminophenol) Frag2->Frag3 Ether Cleavage (High CE)

Caption: Proposed ESI+ fragmentation pathway showing the sequential loss of the Boc protecting group followed by skeletal cleavage.

MRM Transitions for Quantification

For quantitative analysis (e.g., pharmacokinetic studies), use the Multiple Reaction Monitoring (MRM) transitions below.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell (ms)Purpose
293.2237.110100Quantifier (Boc specific)
293.2193.120100Qualifier (Core structure)
293.2110.035100Qualifier (Phenoxy ID)

Analytical Workflow & Troubleshooting

The following diagram outlines the decision-making process during analysis, specifically addressing common issues like "In-Source Fragmentation" where the Boc group falls off before MS/MS analysis.

Workflow Start Start Analysis CheckMS Full Scan MS1 Start->CheckMS Decision Is m/z 293 dominant? CheckMS->Decision Proceed Proceed to MS/MS Decision->Proceed Yes Issue Issue: In-Source Fragmentation Decision->Issue No (m/z 193 dominant) Fix Action: 1. Lower Fragmentor V 2. Reduce Source Temp 3. Check pH Issue->Fix Fix->CheckMS Re-inject

Caption: Troubleshooting logic for preserving Boc-protected species during ESI-MS analysis.

Key Troubleshooting Tips:
  • Missing Parent Ion (293): If you only see m/z 193, your source temperature is likely too high, or the mobile phase is too acidic. Lower the source temperature to 250°C and reduce the fragmentor voltage.

  • Sodium Adducts: If m/z 315 is dominant, the mobile phase may be contaminated with sodium salts (glassware) or lacks sufficient proton source. Ensure 0.1% Formic Acid is fresh.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21940085, tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate (Analogous Structure). Retrieved from [Link][1]

  • Holčapek, M., et al. (2010). Fragmentation behavior of Boc-protected peptides and amines in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[2] (General reference for Boc fragmentation mechanisms).

Sources

Application

Application Note: HPLC Analysis of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate

Abstract & Scope This technical guide details the High-Performance Liquid Chromatography (HPLC) analysis of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate , a critical pharmacophore intermediate often used in the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the High-Performance Liquid Chromatography (HPLC) analysis of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate , a critical pharmacophore intermediate often used in the synthesis of kinase inhibitors (e.g., BTK or PARP inhibitors).

The molecule presents a "mixed-mode" analytical challenge: it contains a hydrophobic, acid-labile protecting group (Boc ) and a basic, oxidation-prone aniline moiety. This protocol prioritizes chemical stability during analysis, recommending a neutral-to-basic pH strategy to prevent on-column de-protection while ensuring sharp peak shape for the basic aniline group.

Molecule Characterization & Analytical Challenges

Before method selection, the physicochemical properties of the analyte must be understood to prevent common artifacts (e.g., ghost peaks from degradation).

FeatureChemical MoietyAnalytical Implication
Hydrophobicity tert-Butyl carbamate (Boc) + PiperidineRequires Reverse Phase (RP-HPLC). The Boc group significantly increases retention (

).
Acid Sensitivity Boc GroupCritical Risk: The Boc group is acid-labile.[1] Strong acidic mobile phases (e.g., >0.5% TFA) or long residence times at pH < 2.0 can cause in-situ hydrolysis to the free amine (Impurity C), creating false impurity peaks.
Basicity Aniline (

)
At pH < 4, the aniline is protonated (

), leading to reduced retention and potential peak tailing on silanol-active columns.
Oxidation 4-AminophenoxyAnilines oxidize to N-oxides or azo-dimers upon exposure to light/air. Sample preparation requires antioxidants or amber glassware.
Structural Logic & Impurity Mapping

Understanding the synthesis pathway is essential for identifying "Expected Impurities."

ImpurityMap SM1 SM1: N-Boc-3-hydroxypiperidine INT Intermediate: Nitro-Ether Derivative SM1->INT SNAr Coupling SM2 SM2: 1-Fluoro-4-nitrobenzene SM2->INT PROD TARGET ANALYTE: Boc-3-(4-aminophenoxy)piperidine INT->PROD Reduction (H2/Pd) INT->PROD Unreacted Nitro (Impurity B) IMP_C Impurity C: De-Boc (Free Amine) PROD->IMP_C Acid Hydrolysis (Method Artifact) IMP_O Impurity D: Oxidized Aniline PROD->IMP_O Air Oxidation

Figure 1: Synthesis pathway and degradation fate mapping. Note that Impurity C can be a process impurity OR a method-induced artifact if the mobile phase is too acidic.

Method Development Strategy

Mobile Phase Selection (The "pH Pivot")

Standard HPLC often uses 0.1% TFA (pH ~2). However, for Boc-protected anilines , this is suboptimal.

  • Risk: Acid removes the Boc group.[2]

  • Solution: Use a Mid-pH (pH 6.8) or High-pH (pH 9.5) method.

    • Mid-pH (Ammonium Acetate): Safe for Boc, keeps aniline mostly neutral (sharper peaks), MS-compatible.

    • High-pH (Ammonium Bicarbonate): Best peak shape for basic anilines, but requires high-pH resistant columns.

Column Selection[3]
  • Recommended: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 .

  • Reasoning: These are "Hybrid" or highly end-capped columns designed to withstand higher pH and prevent silanol interactions with the aniline amine.

Detailed Experimental Protocols

Method A: The Robust "Mid-pH" Protocol (Recommended)

Best for routine purity analysis and stability indicating studies.

Reagents:

  • Acetonitrile (HPLC Grade).

  • Ultrapure Water (18.2 MΩ).

  • Ammonium Acetate (

    
    ).
    

Instrument Parameters:

  • Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8 unadjusted).

  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Flow Rate: 1.0 mL/min.[3][5]

  • Column Temp: 35°C.

  • Detection: UV at 240 nm (Aniline max) and 210 nm (Boc/Backbone).

  • Injection Vol: 5-10 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
15.0 90 Linear Gradient
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | Stop |

Method B: The "Screening" Protocol (Acidic/MS-Compatible)

Use only for LC-MS confirmation or if Method A is unavailable. Warning: Keep run times short to prevent Boc degradation.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 10 minutes.

  • Note: Formic acid is weaker than TFA and less likely to cleave the Boc group during the short timescale of the run.

Sample Preparation & System Suitability[6]

Sample Diluent

Do not dissolve the sample in 100% Acetonitrile if the starting gradient is high aqueous; this causes peak distortion (solvent effect).

  • Protocol: Dissolve 10 mg sample in 2 mL Acetonitrile (stock), then dilute to 0.5 mg/mL using 50:50 Water:Acetonitrile .

  • Antioxidant (Optional): If N-oxide degradation is observed, add 0.1% Ascorbic Acid or Sodium Metabisulfite to the aqueous portion of the diluent.

System Suitability Criteria (Acceptance Limits)

Run a standard check before analyzing samples.

ParameterLimitRationale
Tailing Factor (

)

Anilines often tail; >1.5 indicates silanol interaction or column aging.
Theoretical Plates (

)

Ensures column efficiency.
Resolution (

)

Between the Main Peak and the "Nitro" precursor (Impurity B).
% RSD (Area)

Precision requirement for 5 replicate injections.

Troubleshooting Guide

Issue: "Ghost Peak" appearing at RRT ~0.4
  • Diagnosis: This is likely Impurity C (De-Boc amine) formed during the run.

  • Test: Reinject the same vial after 4 hours. If the peak grows, your sample solvent or mobile phase is too acidic.

  • Fix: Switch to Method A (Ammonium Acetate) or ensure sample diluent is neutral.

Issue: Broad/Tailing Main Peak
  • Diagnosis: Protonated aniline interacting with residual silanols on the silica support.

  • Fix: Increase buffer concentration (to 20mM) or switch to a "High pH" resistant column (e.g., Gemini NX) and run at pH 9.5 (Ammonium Bicarbonate).

Issue: Extra peaks appearing in stored samples
  • Diagnosis: Oxidation of the aniline amine.

  • Fix: Prepare samples fresh. Store solid material under Nitrogen at 4°C.

Analytical Workflow Diagram

Workflow Start Start: Method Development Solubility Step 1: Solubility Check (Dissolve in 50:50 ACN:H2O) Start->Solubility Screening Step 2: Column Screening (Compare C18 vs Hybrid C18) Solubility->Screening Decision Is Boc Stable? Screening->Decision Method_Acid Use Method B (Formic Acid) Fast, MS-compatible Decision->Method_Acid Yes (Short Run) Method_Base Use Method A (NH4OAc/Bicarb) Robust, Better Peak Shape Decision->Method_Base No (Degradation seen) Validation Step 3: Validation (ICH Q2) Specificity, Linearity, Accuracy Method_Acid->Validation Method_Base->Validation Final Final SOP Generation Validation->Final

Figure 2: Decision tree for selecting the optimal mobile phase pH based on analyte stability.

References

  • Boc Group Stability: Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience.[6] (Confirming acid lability of tert-butyl carbamates).

  • HPLC of Anilines: Sielc Technologies. (n.d.). HPLC Method for Analysis of Aniline.

  • Hybrid Column Technology: Wyndham, K. D., et al. (2003). Characterization and Application of Hybrid Shim-pack Columns. Analytical Chemistry. (Discussing high-pH stability for basic compounds).

  • ICH Guidelines: International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Method

Application Note: tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate as a Modular Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the "Escape from Flatland" initiative drives the transition from planar aromatic systems to three-dimensional ( -rich) scaffolds. tert-Butyl 3-(4-aminophenoxy)piperidine-1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the "Escape from Flatland" initiative drives the transition from planar aromatic systems to three-dimensional (


-rich) scaffolds. tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate  (hereafter referred to as TBAPP ) represents a privileged building block that bridges this geometric gap.

Structurally, TBAPP combines a flexible, solubilizing saturated heterocycle (Boc-piperidine) with a rigid aromatic "warhead" anchor (aniline). This dual-functionality makes it an indispensable intermediate in the synthesis of PARP inhibitors (e.g., Niraparib) and next-generation Kinase inhibitors (targeting BTK, EGFR, and VEGFR).

This guide provides a validated technical framework for utilizing TBAPP to construct bioactive heterocycles, focusing on reaction fidelity, impurity control, and scalable protocols.

Structural Analysis & Strategic Value

The "Privileged" Architecture

TBAPP is not merely a linker; it is a pharmacophore modulator.

  • The Aniline Handle: The para-amino group is a highly nucleophilic "soft" center, ideal for

    
     displacements on electron-deficient heterocycles (pyrimidines, quinazolines) or Buchwald-Hartwig couplings.
    
  • The Ether Bridge: The oxygen atom acts as a hydrogen bond acceptor (HBA) and introduces a specific bond angle (~110°) that orients the piperidine ring out of the aromatic plane, disrupting

    
    -stacking aggregation and improving solubility.
    
  • The Boc-Piperidine: Provides a masked secondary amine. Once deprotected, this site becomes a vector for tuning physicochemical properties (logD, pKa) or attaching E3 ligase ligands for PROTAC design.

Reactivity Map (Graphviz)

ReactivityMap TBAPP TBAPP (Scaffold) SNAr SNAr Coupling (Kinase Inhibitors) TBAPP->SNAr + 4-Cl-Quinazolines Urea Urea/Carbamate (Linker Synthesis) TBAPP->Urea + Isocyanates/CDI Deprotection Boc-Deprotection (Solubility Tuning) SNAr->Deprotection Post-Coupling

Figure 1: Strategic diversion points for the TBAPP scaffold.

Pre-Reaction Protocols: Quality Control

Context: Commercial batches of TBAPP, particularly the free base, are susceptible to air oxidation, turning from off-white to dark brown. Oxidized impurities (azo or nitroso species) can poison palladium catalysts and reduce yields in


 reactions.
Protocol 1: Purity Verification & "Cleanup"
  • Visual Check: If the solid is dark brown, recrystallization is required.

  • Solvent System: Ethanol/Water (9:1).

  • Procedure:

    • Dissolve crude TBAPP in minimal boiling Ethanol.

    • Add activated charcoal (10 wt%) and stir at reflux for 15 min.

    • Filter hot through Celite.

    • Add water dropwise until turbidity persists. Cool to 4°C.

    • Collect off-white crystals. Target Purity: >98% (HPLC).

Core Application Protocols

Protocol A: The "Kinase Clip" ( Coupling)

Application: Synthesis of EGFR/BTK inhibitor scaffolds (Quinazoline/Pyrimidine cores). Mechanism: Nucleophilic Aromatic Substitution. Reference Grounding: Analogous to the synthesis of Vandetanib intermediates [1, 2].

Reagents:

  • TBAPP (1.0 equiv)

  • 4-Chloroquinazoline or 2,4-Dichloropyrimidine derivative (1.1 equiv)

  • i-PrOH (Isopropanol) or n-BuOH (for higher temp)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) – Optional, see note.

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the Heterocyclic Chloride in i-PrOH (0.2 M concentration).

  • Addition: Add TBAPP (1.0 equiv).

  • Catalysis Decision:

    • Method A (Acid Catalysis - Standard): Do NOT add base. The reaction generates HCl, which autocatalyzes the reaction by protonating the quinazoline N1, making the C4 position more electrophilic.

    • Method B (Base Promoted): If the substrate is acid-sensitive (e.g., contains acetals), add DIPEA (2.0 equiv).

  • Reaction: Heat to reflux (80–100°C) for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup:

    • Cool reaction to room temperature.[1]

    • Precipitation: Often, the product precipitates as the HCl salt. Filter and wash with cold ether.

    • Extraction: If no precipitate, dilute with EtOAc, wash with saturated NaHCO₃ (to remove HCl), brine, and dry over Na₂SO₄.

  • Purification: Flash chromatography (Gradient: 0

    
     10% MeOH in DCM).
    

Data Validation:

Parameter Expected Result Troubleshooting
Appearance Yellow/Off-white solid Dark tar indicates oxidation; use N₂ atmosphere.

| LCMS | [M+H]⁺ peak dominant | If [M+H-100]⁺ observed, Boc group was lost (thermal/acid cleavage). |

Protocol B: Urea Linker Synthesis

Application: Creating stable linkers for PROTACs or soluble drug conjugates. Mechanism: Addition-Elimination with activated carbonyls.

Reagents:

  • TBAPP (1.0 equiv)

  • Triphosgene (0.35 equiv) OR Carbonyldiimidazole (CDI) (1.1 equiv)

  • Secondary Amine (R-NH-R') (1.1 equiv)

  • DCM (Anhydrous) and Et₃N (3.0 equiv)

Step-by-Step Workflow:

  • Activation: Dissolve TBAPP and Et₃N in anhydrous DCM at 0°C.

  • Reagent Addition: Add Triphosgene (dissolved in DCM) dropwise over 20 mins. Caution: Phosgene generation.

    • Alternative: Add CDI at room temperature and stir for 1 hour to form the acyl-imidazole intermediate.

  • Coupling: Add the secondary amine (R-NH-R') to the mixture.

  • Completion: Warm to room temperature and stir for 2–4 hours.

  • Quench: Add saturated NH₄Cl solution.

  • Isolation: Extract with DCM, wash with brine. The urea bond is extremely stable; purification is standard.

Critical Workflow Visualization

The following diagram illustrates the validated pathway for synthesizing a Kinase Inhibitor scaffold using TBAPP, highlighting the critical "Acid vs. Base" decision node.

Workflow Start Start: TBAPP + 4-Cl-Heterocycle Solvent Solvent: i-PrOH (0.2M) Start->Solvent Decision Substrate Acid Sensitive? Solvent->Decision RouteA Method A: No Base (Autocatalysis via HCl) Decision->RouteA No RouteB Method B: Add DIPEA (Base Promoted) Decision->RouteB Yes Reflux Reflux 80-100°C (4-12 Hours) RouteA->Reflux RouteB->Reflux Check QC: LCMS for Boc Loss Reflux->Check Product Final Product (Kinase Inhibitor Scaffold) Check->Product

Figure 2: Decision tree for


 coupling conditions.

Troubleshooting & Stability Guide

Boc-Group Lability
  • Issue: In Protocol A (Method A), the generation of HCl at reflux can prematurely cleave the Boc group (Loss of 100 mass units).

  • Solution: If this occurs, switch to n-Butanol as solvent and lower the temperature to 70°C, or strictly use Method B (DIPEA) to buffer the system.

Regioselectivity (Chiral Implications)
  • Note: TBAPP contains a chiral center at the piperidine C3 position. Commercial sources often supply the racemate, but the (S)-enantiomer (CAS 1171197-20-8) is the bioactive form for Niraparib-like activity [3].

  • Protocol: Ensure you are using the correct enantiomer if stereochemistry is critical for your binding pocket. The chemistry described above proceeds with retention of configuration at the C3 position.

Solubility
  • Issue: The Boc-protected intermediate can be lipophilic.

  • Tip: If NMR signals are broad, it may be due to rotamers of the Boc group or aggregation. Run NMR at 50°C in DMSO-

    
     for sharp peaks.
    

References

  • Synthesis of Vandetanib Intermediates: Wang, M., et al. "Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate."[1] Atlantis Press.

  • 4-Anilinoquinazoline Protocols: "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines." Beilstein J. Org. Chem. 2018, 14, 273–280.

  • Niraparib Synthesis & Impurity Profiling: "Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate." InnoSpk.

  • General Quinazoline Synthesis: "One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines." J. Org. Chem. 2014.

Sources

Application

Application Notes and Protocols for Coupling Reactions with tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of the synthetic utility of tert-Butyl 3-(4-aminophenoxy)p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the synthetic utility of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its application in three pivotal coupling reactions: amide bond formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The protocols and discussions herein are designed to be a practical resource for researchers engaged in the discovery and development of novel therapeutics, particularly in the realm of kinase inhibitors.

Introduction: The Significance of the 3-(4-Aminophenoxy)piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs.[1][2] Its conformational flexibility and the synthetic tractability of the nitrogen atom allow for the fine-tuning of physicochemical properties, enhancing drug-like characteristics such as solubility, metabolic stability, and target engagement.[1][3] When incorporated into the 3-(4-aminophenoxy)piperidine motif, this scaffold provides a versatile platform for generating libraries of compounds through various coupling strategies targeting the aniline nitrogen.

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures its stability and prevents unwanted side reactions during coupling, allowing for selective functionalization of the arylamine.[3] This building block is of particular importance in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs that has revolutionized the treatment of B-cell malignancies and autoimmune diseases.[4][5]

Synthesis of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate

While not the primary focus of this guide, a general understanding of the synthesis of the title compound is beneficial. A common synthetic route involves the coupling of a protected 3-hydroxypiperidine with 4-fluoronitrobenzene under basic conditions, followed by reduction of the nitro group to the desired aniline.

Synthesis_Workflow cluster_0 Synthetic Pathway Start tert-Butyl 3-hydroxypiperidine-1-carboxylate Intermediate1 tert-Butyl 3-(4-nitrophenoxy) piperidine-1-carboxylate Start->Intermediate1 4-Fluoronitrobenzene, Base (e.g., NaH) Product tert-Butyl 3-(4-aminophenoxy) piperidine-1-carboxylate Intermediate1->Product Reduction (e.g., H2, Pd/C)

Caption: General synthetic route to the title compound.

Amide Bond Formation: A Gateway to Diverse Functionality

The primary amine of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate serves as an excellent nucleophile for the formation of amide bonds, a cornerstone of medicinal chemistry.[5] This reaction allows for the introduction of a wide variety of substituents, enabling extensive structure-activity relationship (SAR) studies.

Mechanism of Amide Coupling

Amide bond formation typically proceeds via the activation of a carboxylic acid, which is then susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives such as HOBt (Hydroxybenzotriazole) to suppress side reactions and reduce racemization.[6]

Amide_Coupling_Mechanism cluster_0 Amide Bond Formation Carboxylic_Acid R-COOH Activated_Ester Activated Intermediate (e.g., O-acylisourea) Carboxylic_Acid->Activated_Ester Coupling Reagent (e.g., EDC, HOBt) Amide_Product Ar-NH-CO-R Activated_Ester->Amide_Product Nucleophilic Attack Amine Ar-NH2 (Title Compound) Amine->Activated_Ester

Caption: General mechanism of EDC/HOBt mediated amide coupling.

Representative Protocol for Amide Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Table 1: Reagents for Amide Coupling

ReagentM.W.Amount (mmol)Equivalents
tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate292.381.01.0
Carboxylic Acid of InterestVariable1.11.1
EDC.HCl191.701.21.2
HOBt135.121.21.2
Diisopropylethylamine (DIPEA)129.242.02.0
Dichloromethane (DCM)-10 mL-

Step-by-Step Procedure:

  • To a solution of the carboxylic acid (1.1 mmol) and tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate (1.0 mmol) in DCM (10 mL) at 0 °C, add HOBt (1.2 mmol) and EDC.HCl (1.2 mmol).

  • Add DIPEA (2.0 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[7][8] While the title compound itself is not a typical substrate for Suzuki coupling, it is a key component in syntheses where a halogenated derivative is coupled with a boronic acid or ester. This is particularly relevant in the synthesis of complex molecules like Ibrutinib.[9]

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.[6]

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OR)2 Base PdII_Aryl_R Ar-Pd(II)L_n-R' Transmetalation->PdII_Aryl_R R'-B(OR)2 Base RedElim Reductive Elimination PdII_Aryl_R->RedElim Ar-R' RedElim->Pd0 Ar-R'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of an Ibrutinib precursor and is representative of a Suzuki coupling involving a related heterocyclic halide.[10]

Table 2: Reagents for Suzuki-Miyaura Coupling

ReagentM.W.Amount (mmol)Equivalents
3-Iodo-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivativeVariable1.01.0
(4-Phenoxyphenyl)boronic acid214.031.11.1
Bis(triphenylphosphine)palladium(II) dichloride701.900.040.04
Potassium phosphate212.276.06.0
Ethanol/Water mixture-15 mL-

Step-by-Step Procedure:

  • In a reaction vessel, combine the iodo-pyrazolo[3,4-d]pyrimidine derivative (1.0 mmol), (4-phenoxyphenyl)boronic acid (1.1 mmol), potassium phosphate (6.0 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.04 mmol).

  • Add a mixture of ethanol and water (e.g., 10:1, 15 mL).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (e.g., 80-90 °C) and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[3][8] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[11] The aniline moiety of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate can be coupled with various aryl halides to generate more complex diarylamine structures.

Mechanism of Buchwald-Hartwig Amination

The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the palladium(0) catalyst to the aryl halide. This is followed by coordination of the amine to the palladium center and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired arylamine and regenerates the palladium(0) catalyst.[3]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Ar-X Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' Base PdII_Amido Ar-Pd(II)L_n-NR'R'' Amine_Coord->PdII_Amido HNR'R'' Base RedElim Reductive Elimination PdII_Amido->RedElim Ar-NR'R'' RedElim->Pd0 Ar-NR'R''

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Representative Protocol for Buchwald-Hartwig Amination

This is a general protocol and should be optimized for specific substrates and catalyst systems.

Table 3: Reagents for Buchwald-Hartwig Amination

ReagentM.W.Amount (mmol)Equivalents
Aryl Halide (e.g., Aryl Bromide)Variable1.01.0
tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate292.381.21.2
Pd₂(dba)₃915.720.010.02 (Pd)
XPhos476.620.040.04
Sodium tert-butoxide96.101.41.4
Toluene-10 mL-

Step-by-Step Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.04 mmol).

  • Add anhydrous, degassed toluene (10 mL).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

  • Low Yields: In all coupling reactions, ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. The choice of palladium catalyst, ligand, base, and solvent can have a significant impact on the reaction outcome and may require screening for optimal results.

  • Side Reactions: In amide coupling, prolonged reaction times or high temperatures can lead to side products. In palladium-catalyzed reactions, side reactions such as dehalogenation or homocoupling can occur. Adjusting the catalyst-to-ligand ratio or changing the base can often mitigate these issues.

  • Purification Challenges: The byproducts of these reactions (e.g., urea from EDC, phosphine oxides) can sometimes co-elute with the product. Careful selection of the chromatographic conditions is crucial for obtaining a pure product.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and may be toxic. Handle them with care under an inert atmosphere.

  • Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.

  • Solvents like DCM and toluene are volatile and flammable.

References

  • WO2017039425A1 - A method for preparation of ibrutinib precursor - Google Patents.

  • (2021). Synthesis of [ 13 C 6 ]‐Ibrutinib. Journal of Labelled Compounds and Radiopharmaceuticals.
  • WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents.

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR.

  • Triazole-Based Monophosphines for Suzuki-Miyaura Coupling and Amination Reactions of Aryl Chlorides - Organic Chemistry Portal.

  • process for the preparation of ibrutinib and new synthesis intermediate - Justia Patents.

  • WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents.

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.

  • WO2016132383A1 - Process for the preparation of ibrutinib - Google Patents.

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate.

  • CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate - Google Patents.

  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific.

  • [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure.

  • The Suzuki Reaction - Chem 115 Myers.

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC - NIH.

  • Buchwald-Hartwig Amination - Chemistry LibreTexts.

  • Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate.

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH.

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi.

  • EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines - Google Patents.

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing).

  • Buchwald–Hartwig amination - Wikipedia.

  • Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands | Springer Nature Experiments.

  • Biocatalytic amide bond formation - Green Chemistry (RSC Publishing).

  • Buchwald-Hartwig coupling - YouTube. 1s_y-A)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate

Topic: Alternative Reagents & Process Optimization Reference ID: TSC-SYN-2024-042 Status: Active Guide Executive Summary & Application Context Target Molecule: tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate Primar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Reagents & Process Optimization Reference ID: TSC-SYN-2024-042 Status: Active Guide

Executive Summary & Application Context

Target Molecule: tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate Primary Application: Key intermediate for Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., Ibrutinib analogs). Critical Quality Attribute (CQA): Enantiomeric Excess (ee%). The C3 position of the piperidine ring is a chiral center. Preserving stereochemistry during the ether formation is the primary synthetic challenge.

This guide addresses the two main bottlenecks in the synthesis:

  • Etherification: Replacing hazardous bases (NaH) and preventing racemization.

  • Nitro Reduction: Replacing high-pressure hydrogenation (

    
     gas) with safer, chemoselective alternatives.
    

Synthesis Decision Matrix

Before selecting reagents, determine your starting material's chirality and the desired product chirality. This dictates the reaction mechanism required.

SynthesisPath Start Start: N-Boc-3-hydroxypiperidine Desired Desired Product Chirality? Start->Desired Same Same as Start (Retention) Desired->Same Retention needed Inverted Inverted from Start (Inversion) Desired->Inverted Inversion needed SNAr Route A: SNAr (Nucleophilic Aromatic Substitution) Same->SNAr Mitsu Route B: Mitsunobu (Phosphine/Azo Coupling) Inverted->Mitsu ReagentsA Reagents: 4-Fluoronitrobenzene + Base (Cs2CO3 or t-BuOK) SNAr->ReagentsA ReagentsB Reagents: 4-Nitrophenol + PPh3/DEAD (or ADDP) Mitsu->ReagentsB

Figure 1: Stereochemical Decision Tree. Use SNAr for retention of configuration; use Mitsunobu for inversion.

Critical Reagent Swaps: Ether Bond Formation

The Standard Method: SNAr with Sodium Hydride (NaH)
  • Issues: NaH is pyrophoric and highly basic (

    
    ). It frequently causes partial racemization at the C3 position via deprotonation/reprotonation mechanisms before the coupling occurs.
    
Alternative 1: Cesium Carbonate ( ) – The "Cesium Effect"

Why it works: Cesium has a large ionic radius, which forms a "loose" ion pair with the alkoxide. This increases nucleophilicity without requiring the extreme basicity of NaH, significantly preserving chiral integrity.

ParameterStandard (NaH)Alternative (

)
Solvent DMF or THFDMSO or DMF
Temperature


Racemization Risk HighLow
Safety Profile Flammable/H2 evolutionStable solid

Protocol A: SNAr with Cesium Carbonate

  • Dissolve: 1.0 eq N-Boc-3-hydroxypiperidine and 1.2 eq 4-fluoronitrobenzene in DMSO (0.5 M).

  • Add: 2.0 eq Cesium Carbonate (

    
    ) .
    
  • Heat: Stir at

    
     for 4–6 hours. Monitor by TLC/LCMS.
    
  • Workup: Dilute with water (exothermic!), extract with EtOAc. Wash organic layer with water (

    
    ) to remove DMSO.
    
  • Note: If reaction is sluggish, add 10 mol% DABCO as a catalyst.

Alternative 2: Mitsunobu with ADDP (Solid-Phase Workup)

Why it works: If you need to invert stereochemistry (e.g., converting (S)-alcohol to (R)-ether), Mitsunobu is required. Standard DEAD/DIAD reagents produce liquid hydrazine byproducts that are difficult to separate from the product. ADDP (1,1'-(azodicarbonyl)dipiperidine) produces a solid byproduct that can be filtered off.

Protocol B: Mitsunobu with ADDP

  • Dissolve: 1.0 eq N-Boc-3-hydroxypiperidine, 1.1 eq 4-nitrophenol , and 1.1 eq Tributylphosphine (

    
    )  in Toluene or THF.
    
  • Cool: Cool to

    
    .
    
  • Add: 1.1 eq ADDP in portions.

  • Stir: Warm to RT and stir overnight.

  • Purification: Filter the white precipitate (ADDP-hydrazine). Concentrate filtrate and purify via flash chromatography.

Critical Reagent Swaps: Nitro Reduction

The Standard Method: Hydrogenation ( , Pd/C)
  • Issues: Requires gas cylinders/pressure vessels (safety risk). Can cause dehalogenation if other parts of the molecule contain Cl/Br/I.

Alternative 1: Catalytic Transfer Hydrogenation (CTH)

Reagent: Ammonium Formate (


)  + 10% Pd/C.
Why it works:  Ammonium formate decomposes into 

,

, and

in situ on the catalyst surface. It mimics high-pressure hydrogenation without the hardware.

Protocol C: CTH Reduction

  • Dissolve: 1.0 eq Nitro-intermediate in MeOH (0.1 M).

  • Catalyst: Add 10 wt% of 10% Pd/C (wet).

  • Reagent: Add 5.0 eq Ammonium Formate .

  • Reaction: Heat to reflux (

    
    ) for 1–2 hours. Caution: Gas evolution.
    
  • Workup: Filter through Celite while hot (ammonium formate can clog if cooled). Concentrate filtrate.[1]

Alternative 2: Iron/Ammonium Chloride (Chemoselective)

Reagent: Iron Powder (Fe) + Ammonium Chloride (


) .
Why it works:  This is the "Gold Standard" if your molecule contains halogens (Cl, Br, I) that would be stripped off by Pd/C. It is strictly chemoselective for the nitro group.

Protocol D: Fe/NH4Cl Reduction [2]

  • Solvent: Mix EtOH:Water (3:1).

  • Add: 1.0 eq Nitro-intermediate, 5.0 eq Iron Powder , and 5.0 eq

    
     .
    
  • Heat: Reflux (

    
    ) for 2 hours.
    
  • Workup: Filter hot through Celite. Wash cake with EtOAc.

  • Tip: Activated iron (wash with dilute HCl then acetone) works faster.

Troubleshooting & FAQ

Issue: Loss of Optical Purity (Racemization)

Diagnosis: Chiral HPLC shows enantiomeric excess (ee) dropped from >99% to <90%. Root Cause:

  • Base too strong: NaH deprotonated the C3 proton (alpha to the ether).

  • Temperature too high: SNAr at

    
    .
    Solution:  Switch to Protocol A (
    
    
    
    )
    . Keep temperature
    
    
    . If using NaH is mandatory, keep temperature
    
    
    during deprotonation and minimize time before adding the electrophile.
Issue: Low Yield in SNAr Step

Diagnosis: Unreacted starting material remains. Root Cause: The Boc group creates steric hindrance at the C3 position, and the piperidine ring pucker shields the nucleophile. Solution:

  • Phase Transfer Catalysis: Add 5 mol% Tetrabutylammonium Bromide (TBAB) to the

    
     reaction.
    
  • Leaving Group Swap: Use 4-fluoronitrobenzene instead of 4-chloronitrobenzene. Fluorine is a vastly superior leaving group in SNAr reactions due to the high electronegativity stabilizing the Meisenheimer complex.

Issue: "Boc-Gone" (Unwanted Deprotection)

Diagnosis: Mass spec shows [M-100] peak (loss of Boc). Root Cause: Acidic conditions during workup.

  • Scenario 1: In Fe/NH4Cl reduction, prolonged heating can be slightly acidic.

  • Scenario 2: Using HCl to neutralize the SNAr reaction. Solution:

  • Quench SNAr with saturated

    
     or 
    
    
    
    , never HCl.
  • Buffer the Fe reduction with extra base if necessary, or switch to Sodium Dithionite (

    
    )  in basic media (THF/Water/NaOH).
    
Troubleshooting Logic Flow

Troubleshooting Problem Problem Encountered Type Identify Issue Problem->Type Racemization Racemization (Low ee%) Type->Racemization Stuck Incomplete Conversion Type->Stuck DeBoc Boc Loss Type->DeBoc Sol1 Switch base to Cs2CO3 Reduce Temp Racemization->Sol1 Sol2 Switch leaving group to -F Add TBAB catalyst Stuck->Sol2 Sol3 Avoid HCl quench Use NaHCO3 DeBoc->Sol3

Figure 2: Troubleshooting logic for common synthetic failures.

References

  • Ibrutinib Synthesis & Intermediates

    • Title: "Process for the preparation of Ibrutinib and intermedi
    • Source: P
    • Relevance: Describes the industrial scale-up of the ether coupling using Mitsunobu and SNAr variants.
    • Link:

  • Catalytic Transfer Hydrogenation

    • Title: "Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Nitro Compounds."[3]

    • Source:Journal of Chemical Research.
    • Relevance: Validates the use of ammonium formate as a safer altern
    • Link:

  • Mitsunobu Alternatives (ADDP)

    • Title: "A New Reagent for the Mitsunobu Reaction."
    • Source:Tetrahedron Letters.
    • Relevance: Details the use of ADDP for easier purific
    • Link:

  • Cesium Carbonate in SNAr

    • Title: "Cesium Carbonate Promoted Nucleophilic Arom
    • Source:Journal of Organic Chemistry.
    • Relevance: Explains the "Cesium Effect" for enhancing nucleophilicity while maintaining milder basicity to prevent racemiz
    • Link:

Sources

Optimization

Technical Support Center: Synthesis of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate

Welcome to the technical support center for the synthesis of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you optimize your reaction conditions and achieve high-quality results.

Introduction: The Synthetic Challenge

tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical agents. Its preparation typically involves a nucleophilic aromatic substitution (SNAr) or a Williamson ether synthesis. While theoretically straightforward, this reaction can be prone to challenges such as slow reaction times, low yields, and the formation of impurities. This guide will walk you through the common pitfalls and provide robust solutions.

Primary Synthetic Route: Williamson Ether Synthesis

A common and reliable method for synthesizing the target compound is the Williamson ether synthesis. This involves the reaction of a Boc-protected piperidinol derivative with an activated aminophenol precursor, typically in the presence of a base. The general workflow is outlined below.

cluster_reactants Starting Materials cluster_reaction1 Step 1: Williamson Ether Synthesis cluster_intermediate Intermediate cluster_reaction2 Step 2: Nitro Group Reduction cluster_product Final Product A tert-Butyl 3-hydroxypiperidine-1-carboxylate C Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, DMSO) Heat A->C B 4-Fluoronitrobenzene B->C D tert-Butyl 3-(4-nitrophenoxy) piperidine-1-carboxylate C->D SNA r Reaction E Reducing Agent (e.g., H2/Pd-C, Fe/HCl) Solvent (e.g., EtOH, EtOAc) D->E F tert-Butyl 3-(4-aminophenoxy) piperidine-1-carboxylate E->F Reduction

Caption: General workflow for the synthesis of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question 1: My ether synthesis reaction (Step 1) is extremely slow or has stalled. What are the likely causes and how can I resolve this?

Answer: A slow or incomplete Williamson ether synthesis or SNAr reaction can be attributed to several factors. Here is a systematic approach to troubleshooting this issue:

  • Inadequate Base Strength: The reaction requires a sufficiently strong base to deprotonate the hydroxyl group of the piperidinol, forming a potent nucleophile. If you are using a weak base like potassium carbonate (K₂CO₃), the equilibrium may not favor the alkoxide, leading to a slow reaction.

    • Solution: Switch to a stronger base such as sodium hydride (NaH). NaH irreversibly deprotonates the alcohol, driving the reaction forward. Use caution as NaH is highly reactive and requires an inert atmosphere.

  • Poor Solvent Choice: The solvent plays a critical role in an SN2 or SNAr reaction. Protic solvents (e.g., ethanol, water) can solvate the alkoxide nucleophile, reducing its reactivity.

    • Solution: Employ a polar aprotic solvent like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN).[1] These solvents effectively solvate the cation of the base but not the nucleophile, enhancing its reactivity.[1][2]

  • Insufficient Temperature: Like most reactions, the rate of this synthesis is temperature-dependent. Room temperature may not provide enough energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. A typical range for this synthesis is between 80-120 °C.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.

  • Leaving Group (on the aromatic ring): The rate of an SNAr reaction is highly dependent on the nature of the leaving group. Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which activates the ring towards nucleophilic attack.

    • Solution: If you are not using 4-fluoronitrobenzene, consider switching to it for optimal results.

Start Reaction Slow or Stalled? Base Is the base strong enough? (e.g., NaH) Start->Base Check CheckPurity Check starting material purity Start->CheckPurity If all else fails Solvent Is the solvent polar aprotic? (e.g., DMF, DMSO) Base->Solvent Yes B1 Use stronger base (NaH) Base->B1 Temp Is the temperature sufficient? (e.g., 80-120 °C) Solvent->Temp Yes S1 Switch to DMF or DMSO Solvent->S1 Result Reaction should proceed Temp->Result Yes T1 Increase temperature Temp->T1 B1->Solvent S1->Temp T1->Result

Caption: Troubleshooting flowchart for a slow Williamson ether synthesis.

Question 2: I'm observing significant impurity formation. What are the common side reactions, and how can they be minimized?

Answer: The primary side reaction of concern is C-alkylation, where the phenoxide intermediate reacts through a carbon atom of the aromatic ring instead of the oxygen.[1] Additionally, if alternative starting materials are used, other side reactions can occur.

  • C-Alkylation vs. O-Alkylation: The solvent can influence the ratio of O- to C-alkylation.[1]

    • Solution: Polar aprotic solvents like DMF and DMSO generally favor O-alkylation. In contrast, protic solvents can promote C-alkylation through hydrogen bonding. Sticking to the recommended polar aprotic solvents will minimize this side product.

  • Elimination (E2) Reactions: If you are using a derivative of the piperidine with a good leaving group at the 3-position (e.g., tosylate or mesylate) and reacting it with 4-aminophenol, there is a risk of an E2 elimination reaction, especially if the base is sterically hindered.

    • Solution: Use a non-hindered base like potassium carbonate or sodium hydride. Ensure the reaction temperature is not excessively high, as higher temperatures can favor elimination over substitution.

Question 3: My overall yield is low. How can I systematically optimize the reaction?

Answer: Low yields can result from an incomplete reaction, side product formation, or issues during workup and purification.[3] A systematic optimization of reaction parameters is the best approach.

ParameterCondition 1Condition 2Condition 3Recommended
Base K₂CO₃Cs₂CO₃NaHNaH
Solvent THFAcetonitrileDMFDMF or DMSO
Temperature Room Temp.80 °C120 °C80-100 °C
Reaction Time 2 hours8 hours24 hoursMonitor by TLC

Optimization Strategy:

  • Base and Solvent: Start with the recommended combination of NaH in DMF. This provides the most reactive conditions.

  • Temperature: Begin at a moderate temperature (e.g., 80 °C) and monitor the reaction progress every 1-2 hours using TLC. If the reaction is slow, incrementally increase the temperature.

  • Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the piperidinol to drive the reaction to completion.

  • Moisture Control: The alkoxide intermediate is sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used, especially when working with NaH.

Frequently Asked Questions (FAQs)

Q1: What is the best combination of starting materials?

The most reliable and highest-yielding approach is typically the SNAr reaction between tert-butyl 3-hydroxypiperidine-1-carboxylate and 4-fluoronitrobenzene, followed by the reduction of the nitro group. The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack.

Q2: How does the Boc protecting group affect the reaction?

The tert-butoxycarbonyl (Boc) group is an electron-withdrawing group that deactivates the piperidine nitrogen, preventing it from interfering in the reaction (e.g., acting as a competing nucleophile). It is stable under the basic conditions of the Williamson ether synthesis but can be easily removed later under acidic conditions if required.

Q3: What analytical methods are best for monitoring the reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress. Use a solvent system like ethyl acetate/hexanes to achieve good separation between the starting materials and the product. The product, being more polar than the starting materials, will have a lower Rf value. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used on aliquots taken from the reaction mixture.[4]

Experimental Protocol: Synthesis of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate

Step 1: Synthesis of tert-Butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF (10 mL) under an argon atmosphere, add a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous DMF (5 mL) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 4-fluoronitrobenzene (1.1 eq.) in anhydrous DMF (5 mL) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the intermediate as a yellow solid.

Step 2: Synthesis of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate

  • Dissolve the tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate (1.0 eq.) from Step 1 in ethanol (20 mL).

  • Add 10% Palladium on carbon (Pd/C) (10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-12 hours until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the final product, which can be further purified by recrystallization if necessary.

References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available at: [Link]

  • CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents.
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI. Available at: [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate Min Wang 1, Wenhui Wang 1, Q - Atlantis Press. Available at: [Link]

  • WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents.
  • Optimization of reaction conditions Selected entries for reaction... - ResearchGate. Available at: [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. Available at: [Link]

  • Optimization of reaction conditions [a] . | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate - Google Patents.
  • CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.
  • (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - ResearchGate. Available at: [Link]

  • (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate - PubChem - NIH. Available at: [Link]

  • (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate - Chongqing Chemdad Co. ,Ltd. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation. Available at: [Link]

  • What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone. Available at: [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate Synthesis

Status: Operational Role: Senior Application Scientist Ticket Focus: Impurity Profiling & Process Troubleshooting Introduction: The "Hidden" Complexity of a Standard Intermediate Welcome to the technical support hub for...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket Focus: Impurity Profiling & Process Troubleshooting

Introduction: The "Hidden" Complexity of a Standard Intermediate

Welcome to the technical support hub for the synthesis of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate . While this molecule appears to be a standard ether-linked amine often used in kinase inhibitor (e.g., BTK) and PARP inhibitor (e.g., Niraparib) synthesis, it presents a distinct set of "silent" failure modes.

This guide moves beyond generic protocols to address the specific chemical causality of impurities generated during the two-phase synthesis:

  • Phase 1: Ether Formation (SNAr Coupling)

  • Phase 2: Nitro Reduction (Catalytic Hydrogenation)

Module 1: The Coupling Phase (SNAr)

Context: The reaction of tert-butyl 3-hydroxypiperidine-1-carboxylate with 1-fluoro-4-nitrobenzene.

Ticket #101: "My product contains a persistent yellow solid that won't wash out."

Diagnosis: Formation of 4-Nitrophenol (Hydrolysis Impurity).

  • The Mechanism: In SNAr reactions, trace water in the solvent (DMF/DMSO) or hygroscopic bases (KOtBu, NaH) acts as a competing nucleophile against the fluoride.

  • Why it happens: The 4-fluoronitrobenzene is highly activated. Hydroxide ions (

    
    ) generated from wet base attack the ipso-carbon, releasing fluoride and forming 4-nitrophenol.
    
  • Troubleshooting Protocol:

    • Reagent Check: Ensure 1-fluoro-4-nitrobenzene is free of hydrolyzed material before addition.

    • Water Scavenging: If using DMF, add activated 4Å molecular sieves to the reaction vessel 30 minutes prior to base addition.

    • Base Selection: Switch from hygroscopic strong bases (NaH) to anhydrous

      
       or 
      
      
      
      in dry DMSO. While slower, the carbonate bases are less prone to promoting rapid hydrolysis [1].
Ticket #102: "The enantiomeric excess (ee) dropped from 99% to 85%."

Diagnosis: Racemization via E1cB Elimination.

  • The Mechanism: If you are synthesizing a chiral target (e.g., the (S)-enantiomer for Niraparib), the proton at the C3 position of the piperidine ring is adjacent to an electron-withdrawing oxygen and a carbamate. Strong bases can deprotonate this position, leading to a transient enolate or elimination-addition sequence.

  • Corrective Action:

    • Temperature Control: Maintain reaction temperature below 60°C. Higher temperatures exponentially increase the rate of proton abstraction at the chiral center.

    • Base Strength: Avoid alkoxide bases (KOtBu). Use weaker bases like

      
       or employ a Phase Transfer Catalyst (TBAB) strategy in a biphasic system (Toluene/Water) to buffer the basicity [2].
      

Module 2: The Reduction Phase (Nitro Amine)

Context: Catalytic hydrogenation (


, Pd/C) of the nitro-intermediate.[1]
Ticket #201: "The reaction stalled at 90% conversion. Adding more catalyst didn't help."

Diagnosis: Hydroxylamine Arrest (Catalyst Poisoning).

  • The Science: The reduction of a nitro group is not a direct jump to an amine. It proceeds via a Nitroso

    
     Hydroxylamine 
    
    
    
    Amine cascade. The hydroxylamine intermediate (tert-butyl 3-(4-(hydroxyamino)phenoxy)piperidine-1-carboxylate) is stable and can adhere strongly to the Pd surface, effectively poisoning the active sites [3].
  • Self-Validating Test: Spot the TLC with ninhydrin. If you see a reddish/brown spot that is not the baseline amine (usually purple/blue), you have residual hydroxylamine.

  • Solution:

    • Promoter Addition: Add 1-2 equivalents of Ammonium Formate or a trace of Vanadium (e.g.,

      
      ) to the hydrogenation mixture. These act as electron transfer mediators that accelerate the specific reduction of the N-O bond [4].
      
Ticket #202: "The product has a slight orange tint that darkens on storage."

Diagnosis: Azo/Azoxy Dimer Contamination.

  • The Mechanism: If the reduction is too slow (hydrogen starvation) or the local concentration of nitroso/hydroxylamine intermediates is high, they condense with each other to form Azoxy (R-N=N(O)-R) or Azo (R-N=N-R) dimers. These are highly colored and difficult to remove via crystallization.

  • Prevention Protocol:

    • High Pressure Start: Do not "ramp up" pressure. Start the reaction at full operating pressure (e.g., 3-5 bar) immediately to minimize the lifetime of the nitroso intermediate.

    • Concentration: Run the reaction more dilute (0.1 M rather than 0.5 M) to reduce the statistical probability of intermolecular coupling [5].

Visualizing the Impurity Landscape

The following diagram maps the genesis of these impurities, distinguishing between the SNAr phase and the Hydrogenation phase.

G cluster_0 Phase 1: S_NAr Coupling cluster_1 Phase 2: Catalytic Hydrogenation SM1 Boc-3-Hydroxypiperidine NitroInt INTERMEDIATE: Nitro-Ether SM1->NitroInt Base / DMF SM2 1-Fluoro-4-nitrobenzene Phenol IMPURITY A: 4-Nitrophenol (Hydrolysis) SM2->Phenol Trace H2O / Base SM2->NitroInt S_NAr Nitroso Transient Nitroso NitroInt->Nitroso H2 / Pd/C HydroxylAmine IMPURITY B: Hydroxylamine (Stalled Reduction) Nitroso->HydroxylAmine + 2H Azo IMPURITY C: Azo-Dimer (Condensation) Nitroso->Azo Condensation w/ Amine HydroxylAmine->Azo Condensation w/ Nitroso Target TARGET: tert-Butyl 3-(4-aminophenoxy) piperidine-1-carboxylate HydroxylAmine->Target + 2H (Rate Limiting Step)

Caption: Pathway analysis showing the origin of hydrolysis impurities during coupling and Azo/Hydroxylamine impurities during reduction.[2]

Technical Reference Data

Impurity Profile Summary
Impurity TypeAppearanceOrigin StepCauseRemoval Strategy
4-Nitrophenol Yellow SolidCouplingWet solvent/baseWash organic layer with 1M NaOH (Phenol becomes water-soluble phenolate).
Des-Boc Amine Gummy OilCouplingHigh Temp (>80°C) or Acidic WorkupAvoid heating basic solution; ensure aqueous washes are pH > 7.
Hydroxylamine Red/Brown SpotReductionCatalyst poisoning / Incomplete RxnExtend reaction time; Add Vanadium promoter; Repurify via column (polar tail).
Azo-Dimer Orange SolidReductionLow H2 pressure / High Conc.Difficult to remove. Prevent by maintaining high H2 pressure.
Standardized Analytical Check (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection:

    • 254 nm (General aromatic).

    • 400-450 nm (Specific for Azo/Nitro impurities - Target is transparent here).

References

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from

  • Yu, M., et al. (2024).[3] Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(18), 4353.[3] Retrieved from

  • Royal Society of Chemistry. (2020). Selective hydrogenation of nitroaromatics to N-arylhydroxylamines. RSC Advances. Retrieved from

  • Wikipedia. (n.d.).[4] Reduction of nitro compounds. Retrieved from

Sources

Optimization

Technical Support Center: Purification of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate

Welcome to the technical support center for the purification of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during the synthesis of this key intermediate. Here, we delve into the causality behind experimental choices, providing you with field-proven insights to optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate?

A1: The impurities in your sample are intrinsically linked to the synthetic route employed. The most common pathways to this molecule involve the formation of a Boc-protected piperidine ring, creation of an ether linkage, and the reduction of a nitro group to form the aniline moiety.

Potential Impurities Based on Synthetic Route:

Synthetic StepPotential ImpuritiesRationale
Boc Protection Unreacted 3-(4-aminophenoxy)piperidine, Di-tert-butyl dicarbonate (Boc₂O) byproducts (e.g., tert-butanol, tert-butoxycarbamic acid)Incomplete reaction or side reactions of the Boc anhydride.[1][2]
Nitro Group Reduction Incompletely reduced intermediates (e.g., nitroso, hydroxylamine derivatives), Azo-dimersThe reduction of a nitro group is a stepwise process; harsh or incomplete conditions can lead to these byproducts.[3][4]
Ether Synthesis (e.g., Mitsunobu Reaction) Triphenylphosphine oxide (TPPO), Unreacted starting materials (e.g., tert-Butyl 3-hydroxypiperidine-1-carboxylate, 4-nitrophenol)TPPO is a notorious byproduct of the Mitsunobu reaction and can be challenging to remove.[5][6][7][8]
General Impurities Starting materials, Reagents, Solvents, Oxidation byproducts of the anilineResiduals from the reaction mixture and degradation of the final product can contribute to impurity profiles.

Q2: My final product has a yellowish or brownish tint. What could be the cause?

A2: A colored impurity often indicates the presence of oxidized species. The aniline functional group in your target compound is susceptible to oxidation, which can form colored impurities. Incomplete reduction of a nitro precursor can also leave colored nitroso or azo compounds.

Q3: I am struggling to remove triphenylphosphine oxide (TPPO) after a Mitsunobu reaction. What are my options?

A3: TPPO is a common challenge. Here are a few strategies:

  • Crystallization: TPPO can sometimes be crashed out from a non-polar solvent mixture like diethyl ether/hexane.

  • Column Chromatography: While it can be difficult due to similar polarity with some products, optimizing the solvent system can be effective.

  • Acid-Base Extraction: Your product, being an amine, can be extracted into an acidic aqueous phase, leaving the neutral TPPO in the organic layer.

  • Precipitation with Metal Salts: Zinc chloride has been reported to form a complex with TPPO, facilitating its removal by filtration.[8]

Troubleshooting Purification Workflows

This section provides detailed protocols and troubleshooting for the most effective purification techniques for tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate.

Workflow 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent system can be identified.

Step-by-Step Protocol:

  • Solvent Screening: Test the solubility of your crude product in a variety of solvents at room temperature and at elevated temperatures. Ideal solvents will show poor solubility at room temperature and high solubility when heated. Common choices for compounds of this type include:

    • Alcohols (Isopropanol, Ethanol)

    • Esters (Ethyl acetate)

    • Ketones (Acetone)

    • Hydrocarbons (Hexane, Heptane) - often used as an anti-solvent.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to your crude material to fully dissolve it.

  • Decolorization (Optional): If your solution is colored, you can add a small amount of activated carbon and heat for a short period. Filter the hot solution through celite to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can improve yield.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization:

IssuePotential CauseSolution
Oiling Out The compound is insoluble in the solvent even at high temperatures, or the boiling point of the solvent is too high.Use a different solvent or a solvent mixture. Add a co-solvent in which the compound is more soluble.
No Crystal Formation The solution is not supersaturated, or nucleation is slow.Concentrate the solution by boiling off some solvent. Scratch the flask or add a seed crystal. Cool the solution in an ice bath.
Low Recovery Too much solvent was used; the compound is partially soluble in the cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the washing step uses a minimal amount of ice-cold solvent.
Workflow 2: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Step-by-Step Protocol:

  • Stationary Phase Selection:

    • Normal Phase (Silica Gel): Most common. Be aware that the acidic nature of silica can cause peak tailing with amines.

    • Amine-Functionalized Silica: Ideal for basic compounds as it minimizes acid-base interactions.

    • Reversed-Phase (C18): Suitable for polar compounds.

  • Mobile Phase Selection:

    • Normal Phase: Typically a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane/Methanol). To mitigate peak tailing on silica, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.

    • Reversed-Phase: A mixture of water (often with a buffer or modifier like formic acid or TFA) and an organic solvent (e.g., Acetonitrile or Methanol).

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the column.

  • Elution: Run the mobile phase through the column, collecting fractions. Monitor the fractions by TLC or HPLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography:

IssuePotential CauseSolution
Peak Tailing (Normal Phase) Strong interaction between the basic amine and acidic silanol groups on the silica surface.Add a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to your eluent. Use an amine-functionalized silica column.
Poor Separation Inappropriate mobile phase polarity.Optimize the mobile phase composition using TLC. A gradient elution (gradually increasing polarity) may be necessary.
Compound Stuck on Column The compound is too polar for the chosen mobile phase.Increase the polarity of the mobile phase. If using normal phase, consider switching to reversed-phase.
Workflow 3: Acid-Base Extraction

This technique leverages the basicity of the amine to move it between an organic and an aqueous phase, leaving neutral impurities behind.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., Dichloromethane, Ethyl Acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Repeat the extraction of the organic layer to ensure complete transfer.

  • Combine Aqueous Layers: Combine the acidic aqueous layers containing your protonated product.

  • Back-Extraction (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). Your product will deprotonate and may precipitate out or will be extractable back into an organic solvent.

  • Product Extraction: Extract the basified aqueous layer with fresh organic solvent. Repeat the extraction to maximize recovery.

  • Drying and Isolation: Combine the organic layers containing the purified product, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Troubleshooting Acid-Base Extraction:

IssuePotential CauseSolution
Emulsion Formation Agitation was too vigorous, or there are surfactants present.Allow the mixture to stand. Gentle swirling can help break the emulsion. Addition of brine (saturated NaCl solution) can also be effective.
Low Recovery Incomplete extraction, or the product is partially soluble in the aqueous layer even after basification.Perform multiple extractions at each step. Ensure the aqueous layer is sufficiently basic during the final extraction step.
Product Precipitation The deprotonated product is not very soluble in the organic solvent.Use a different organic solvent for the final extraction. If the product precipitates as a solid, it can be collected by filtration.

Visualizing Purification Logic

The following diagrams illustrate the decision-making process for selecting a purification strategy and the workflow for acid-base extraction.

Purification_Decision_Tree start Crude Product tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes complex_mixture Is it a complex mixture? is_solid->complex_mixture No is_pure Is the product pure? recrystallization->is_pure end Pure Product is_pure->end Yes is_pure->complex_mixture No column_chrom Column Chromatography column_chrom->end acid_base Acid-Base Extraction acid_base->end complex_mixture->column_chrom Yes complex_mixture->acid_base No

Caption: Decision tree for selecting a purification method.

Acid_Base_Extraction_Workflow start Crude Product in Organic Solvent add_acid Wash with 1M HCl (aq) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer (Neutral Impurities, e.g., TPPO) separate1->organic1 aqueous1 Aqueous Layer (Protonated Product) separate1->aqueous1 basify Add 1M NaOH (aq) until basic aqueous1->basify add_organic Extract with Organic Solvent basify->add_organic separate2 Separate Layers add_organic->separate2 aqueous2 Aqueous Layer (Salts) separate2->aqueous2 organic2 Organic Layer (Purified Product) separate2->organic2 end Dry and Evaporate to get Pure Product organic2->end

Caption: Workflow for purification via acid-base extraction.

References

  • Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation. (n.d.). Retrieved from [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2023). Indian Journal of Chemistry, Sec B, 62B(10), 1279-1285. Retrieved from [Link]

  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. (2025). Journal of Applied Research and Technology, 23(1), 103-107. Retrieved from [Link]

  • Synthesis of Amines. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. (n.d.). Chongqing Chemdad Co.,Ltd. Retrieved from [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2020, August 10). YouTube. Retrieved from [Link]

  • Workup: Amines. (n.d.). University of Rochester. Retrieved from [Link]

  • Process for the purification of aromatic amines. (2013). US Patent 8,455,691 B2.
  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (2021). ACS Omega, 6(21), 13781–13788. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (2009). WIPO Patent WO/2009/133778 A1.
  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). LC-GC. Retrieved from [Link]

  • Have you experienced that your piperidine crystallizes when not in use?. (2021). ResearchGate. Retrieved from [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). Journal of Chemical Education, 100(9), 3535–3546. Retrieved from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]

  • Troubleshooting Guide. (n.d.). Restek. Retrieved from [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (2021). ACS Omega, 6(21), 13781–13788. Retrieved from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • Acid base extraction flow chart. (n.d.). Tutlance. Retrieved from [Link]

  • Development of a method for the analysis of primary aromatic amines by SPE-UPLC-MS. (n.d.). MDPI. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. Retrieved from [Link]

  • Process Development and Good Manufacturing Practice Production of a Tyrosinase Inhibitor via Titanium-Mediated Coupling between. (2017). Organic Process Research & Development, 21(4), 595–600. Retrieved from [Link]

  • Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling. (2024). ACS Figshare. Retrieved from [Link]

  • Catalytic Hydrogenation of Nitrobenzene to Aniline. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2015). Organic Process Research & Development, 19(2), 346–351. Retrieved from [Link]

  • BOC Protection and Deprotection. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • Workup: Triphenylphosphine Oxide. (n.d.). University of Rochester. Retrieved from [Link]

  • Care, Maintenance, and Troubleshooting of HPLC Columns. (2008). Agilent. Retrieved from [Link]

  • Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]

  • Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. (2014). Catalysis Science & Technology, 4(9), 3127-3134. Retrieved from [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit. Retrieved from [Link]

  • How we can remove triphenylphosphine oxide from mitsunobu mixture without column?. (2014). ResearchGate. Retrieved from [Link]

  • Crystallization method of Boc-amino acid. (2021). CN Patent 112661672 A.

Sources

Troubleshooting

Overcoming poor yield in the synthesis of Niraparib intermediate

Introduction: The "Hidden" Yield Killers Welcome to the Advanced Technical Support Center. If you are reading this, you are likely stuck at a 30-40% yield ceiling with your Niraparib intermediates, specifically the chira...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Yield Killers

Welcome to the Advanced Technical Support Center. If you are reading this, you are likely stuck at a 30-40% yield ceiling with your Niraparib intermediates, specifically the chiral piperidine core or the subsequent coupling to the indazole moiety.

In my experience scaling MK-4827 (Niraparib) from gram to kilogram batches, "poor yield" is rarely a single catastrophic failure. It is usually a conspiracy of three factors:

  • Catalyst Poisoning during the asymmetric hydrogenation of the pyridinium/tetrahydropyridine precursor.

  • Protodeboronation during the Suzuki coupling (if using the boronate route).

  • Polymorph/Salt Issues during the final isolation of the tosylate monohydrate.

This guide bypasses standard textbook advice and targets the specific mechanistic failures inherent to this scaffold.

Module 1: The Chiral Bottleneck (Asymmetric Hydrogenation)

The Scenario: You are attempting to hydrogenate a 3-aryl-pyridinium salt or a tetrahydropyridine intermediate to generate the chiral (S)-piperidine core. The Symptom: Conversion stalls at 80-90%, or enantiomeric excess (ee) remains stubbornly below 95%, necessitating wasteful chiral resolution later.

Root Cause Analysis

The hydrogenation of 3-substituted pyridines is notoriously sensitive to halide inhibition. If your precursor was synthesized via a Suzuki coupling involving an aryl bromide or chloride, trace halide ions (


, 

) are coordinating to your Rhodium or Iridium catalyst, effectively killing its turnover frequency (TOF).
Troubleshooting Protocol: The "Halide Scavenge" Workflow

Q: My reaction stalls after 4 hours. Adding more catalyst doesn't help. Why? A: You likely have halide poisoning. Increasing catalyst load just poisons more precious metal. You must clean the substrate.

Step-by-Step Fix:

  • Substrate Wash: Dissolve your pyridinium/tetrahydropyridine precursor in EtOAc. Wash 3x with 10%

    
     and significantly, wash 2x with a solution of Sodium Tetrafluoroborate (
    
    
    
    )
    . This facilitates anion exchange, replacing coordinating halides with non-coordinating
    
    
    or similar anions.
  • Catalyst Switch: If using standard Rh(cod) systems, switch to an Iridium-Phosphine-Oxazoline (Ir-PHOX) complex for unactivated pyridines. These are kinetically more robust against steric hindrance at the 3-position.

  • Pressure Threshold: Niraparib intermediates often require a "activation threshold." Do not run at 1-2 bar. Scale-up data suggests 6-8 bar (approx 100 psi) is the sweet spot where enantioselectivity locks in without compromising ring saturation.

Data: Catalyst Performance Matrix
Catalyst SystemPressure (bar)Conversion (%)ee (%)Notes
Rh(cod) + BINAP 575%82%Sensitive to halides; stalls frequently.
Ir(cod) + PHOX 50>98%96%Requires high pressure; excellent ee.
Rh(NBD) + Josiphos 8>99%98%Recommended. Best balance of pressure/selectivity.

Critical Reference: The use of Josiphos-type ligands was pivotal in the Merck process optimization to achieve >95% ee. See Organic Process Research & Development (2014) [1].

Module 2: The Coupling Crisis (Suzuki vs. C-N Arylation)

The Scenario: You are coupling the piperidine fragment to the indazole core. The Symptom: You observe significant amounts of protodeboronation (your boronate species loses the boron group, reverting to the arene) or homocoupling .

The Diagnostic Logic

Early medicinal chemistry routes used a Suzuki coupling.[1] However, the 3-piperidine boronate is inherently unstable. The "Merck Process" famously switched to a Copper-Catalyzed C-N Arylation to avoid this instability entirely.

Q: I am committed to the Suzuki route for my current batch. How do I stop the boronate from degrading? A: The degradation is base-mediated. If you use a strong base (like


) in the presence of water, the C-B bond cleaves.

Optimization Protocol:

  • Base Switch: Move to Potassium Phosphate (

    
    ) . It buffers the pH more effectively than carbonates.
    
  • Water Control: While Suzuki requires some water, too much promotes deboronation.[2] Use a strictly controlled 4:1 Dioxane:Water ratio.

  • The "Slow Addition" Trick: Do not dump your unstable boronate into the hot mixture. Add the boronate solution dropwise to the catalyst/halide mixture over 1 hour. This keeps the standing concentration of boronate low, favoring the cross-coupling over the decomposition.

Visualization: Troubleshooting the Coupling Strategy

CouplingStrategy Start Coupling Yield < 50% CheckRoute Identify Coupling Strategy Start->CheckRoute Suzuki Suzuki-Miyaura (Boronate + Halide) CheckRoute->Suzuki CN_Coupling Buchwald/Ullmann (Amine + Halide) CheckRoute->CN_Coupling Suzuki_Issue Issue: Protodeboronation (Loss of Boron) Suzuki->Suzuki_Issue CN_Issue Issue: Incomplete Conversion (Stalled Reaction) CN_Coupling->CN_Issue Sol_Suzuki_1 Switch Base to K3PO4 (Buffer pH) Suzuki_Issue->Sol_Suzuki_1 Sol_Suzuki_2 Switch to MIDA Boronate (Slow Release) Suzuki_Issue->Sol_Suzuki_2 Sol_CN_1 Use CuI / Diamine Ligand (Merck Optimized) CN_Issue->Sol_CN_1 Sol_CN_2 High Temp (100°C+) Req. for Indazole N-Arylation CN_Issue->Sol_CN_2 caption Figure 1: Decision Matrix for Niraparib Fragment Coupling Optimization

Module 3: Isolation & Purification (The "Goo" Phase)

The Scenario: You have the crude Niraparib free base, but it is an oil or an amorphous solid that traps impurities. The Symptom: Low purity (<98%) and difficulty handling the material.

Q: Why can't I get a clean solid from the free base? A: Niraparib free base has poor crystallinity and tends to oil out. You must isolate it as a salt.[3][4] The Tosylate Monohydrate is the industry standard for a reason—it rejects impurities during the lattice formation.

The "Salt Break" Protocol:

  • Solvent System: Do not use pure Methanol. Use 9:1 Acetonitrile:Water . The water is stoichiometric (for the monohydrate) and critical for crystal habit.

  • Acid Addition: Add p-Toluenesulfonic acid (p-TSA) as a solution in acetonitrile.

  • Temperature Swing: Heat to 60°C to dissolve, then cool slowly (5°C/hour) to 20°C. Rapid cooling traps the "goo."

Self-Validating Check:

  • Visual: The precipitate should be a free-flowing white crystalline solid.

  • Analytical: Run a DSC (Differential Scanning Calorimetry). The Tosylate Monohydrate has a distinct melting endotherm. If you see broad peaks, you have mixed polymorphs or amorphous content.

References

  • Merck Process Development (MK-4827): Chung, C. K., Bulger, P. G., Kosjek, B., et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 18(1), 215–227.[4] [Link]

  • Processes for the preparation of Niraparib and intermediates thereof.
  • Review of PARP Inhibitor Synthesis: Ragan, J. A. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(10), 1522–1533. [Link]

Sources

Optimization

Technical Support Center: tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate

Welcome to the technical support center for tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may be encountered during the handling, storage, and use of this compound. As Senior Application Scientists, we have compiled this information based on the chemical properties of the molecule and field-proven insights.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: My compound has developed a yellow or brownish tint upon storage. What is the cause and how can I prevent it?

Answer:

The development of a yellow or brown color is a common indicator of oxidative degradation of the 4-aminophenoxy moiety. The primary amino group attached to the aromatic ring is susceptible to oxidation, which can lead to the formation of highly colored quinone-imine type structures. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

Causality: The oxidation mechanism for aminophenols is well-documented and involves the loss of electrons and protons to form reactive intermediates that can polymerize or form colored products[1].

Prevention and Mitigation:

  • Strict Anaerobic Handling: Handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible. This is especially critical when weighing and preparing solutions.

  • Light Protection: Store the solid compound and any solutions in amber vials or wrap containers with aluminum foil to protect from light.

  • Solvent Purity: Use freshly distilled or high-purity anhydrous solvents. Solvents that have been stored for extended periods may contain peroxides, which can initiate oxidation.

  • Proper Storage: As a solid, store the compound in a tightly sealed container at the recommended temperature, typically 2-8°C, under an inert atmosphere[2][3].

Experimental Protocol: Verification of Oxidation

  • Dissolve a small sample of the discolored material in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze by LC-MS. Look for the emergence of new peaks with higher molecular weights, which could correspond to dimers or oligomers formed during oxidation. You may also observe peaks corresponding to the addition of oxygen atoms.

  • Compare with a fresh or properly stored sample to confirm the presence of degradation products.

Diagram: Postulated Oxidation Pathway

Oxidation_Pathway cluster_0 Oxidation of 4-Aminophenoxy Moiety Molecule tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate (Colorless) Oxidized_Intermediate Oxidized Intermediate (e.g., Quinone-imine type structure) Molecule->Oxidized_Intermediate [O], light, air Degradation_Products Colored Degradation Products (Yellow/Brown) Oxidized_Intermediate->Degradation_Products Further reactions

Caption: Postulated oxidation pathway leading to discoloration.

Issue 2: I am observing premature cleavage of the Boc-protecting group in my reaction or analysis. Why is this happening?

Answer:

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Its cleavage under acidic conditions is a well-established chemical transformation[4][5]. Exposure to even trace amounts of acid can lead to the formation of the deprotected piperidine derivative.

Causality: The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and a proton. This leaves the free amine.

Sources of Acidity:

  • Acidic Solvents or Reagents: Using solvents like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or other strong acids will readily cleave the Boc group. Be mindful of acidic additives in your reaction mixture.

  • Contaminated Solvents: Dichloromethane (DCM), if not stored properly over a stabilizer, can generate trace amounts of HCl.

  • Silica Gel: Standard silica gel used for chromatography can be slightly acidic. This can cause partial or complete deprotection during purification.

Prevention and Mitigation:

  • Solvent Choice: Use non-acidic solvents for reactions and workups where the Boc group needs to remain intact.

  • Neutralize Silica Gel: If using silica gel for chromatography, it can be neutralized by pre-treating it with a solution of triethylamine (typically 1-2%) in the eluent.

  • Buffered Conditions: If possible, perform reactions in a buffered system to maintain a neutral or slightly basic pH.

  • Avoid Strong Acids: Do not expose the compound to strong acids unless deprotection is the intended outcome[6].

Experimental Protocol: Monitoring Boc-Deprotection

  • TLC Analysis: Spot your reaction mixture or sample on a TLC plate. The deprotected product will have a different Rf value (typically lower, as it is more polar). You can use a ninhydrin stain, which will turn purple/blue in the presence of the primary or secondary amine of the deprotected product, but will not stain the Boc-protected starting material.

  • LC-MS Analysis: Inject a sample of your material into an LC-MS. The deprotected product will have a mass that is 100.12 g/mol less than the parent compound.

Diagram: Acid-Catalyzed Boc-Deprotection

Boc_Deprotection cluster_1 Acid-Catalyzed Deprotection of Boc Group Boc_Protected Boc-Protected Piperidine Protonated_Intermediate Protonated Intermediate Boc_Protected->Protonated_Intermediate H+ Deprotected_Product Deprotected Piperidine (Free Amine) Protonated_Intermediate->Deprotected_Product - tBu+ Byproducts Isobutylene + CO2 Protonated_Intermediate->Byproducts

Caption: Mechanism of acid-catalyzed Boc-group cleavage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment. Based on safety data sheets for similar compounds, the following conditions are recommended:

  • Temperature: 2-8°C (refrigerated)[2].

  • Atmosphere: Under an inert gas like argon or nitrogen[3].

  • Container: A tightly sealed, light-resistant container (e.g., amber glass vial)[7][8].

  • Location: Store in a well-ventilated area away from incompatible materials[9][10].

Q2: What solvents are compatible with this compound for storage and reactions?

A2: For short-term storage in solution, high-purity, anhydrous aprotic solvents are generally preferred. These include:

  • Dichloromethane (DCM) (ensure it is stabilized and fresh)

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

Avoid acidic solvents or those containing reactive impurities. For long-term storage, it is always best to store the compound as a solid.

Q3: What are the main incompatible materials to avoid?

A3: Based on the chemical structure and data from analogous compounds, you should avoid contact with:

  • Strong Oxidizing Agents: Can lead to rapid and uncontrolled oxidation of the aminophenoxy group[11].

  • Strong Acids: Will cause cleavage of the Boc-protecting group[11].

  • Acid Chlorides and Anhydrides: Can react with the amino group and are often acidic[11].

Data Summary Table

ParameterRecommendationRationale
Storage Temperature 2-8°CMinimizes thermal degradation.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation of the aminophenoxy group.
Light Conditions Protect from LightPrevents light-induced degradation.
pH in Solution Neutral to slightly basicAvoids acid-catalyzed deprotection of the Boc group.
Incompatible Materials Strong acids, strong oxidizing agents, acid chloridesTo prevent deprotection and oxidation reactions[11].

References

  • Apollo Scientific. tert-Butyl (R)-4-(1-aminoethyl)
  • Kishida Chemical Co., Ltd. (2023-04-24) Safety Data Sheet tert-Butyl 4-(3-aminopyridin-2-ylamino)
  • Chongqing Chemdad Co., Ltd. (S)-tert-butyl 3-(4-aMinophenyl)
  • Toronto Research Chemicals. CAS No: 188111-79-7 | Product Name : tert-Butyl (R)
  • National Institutes of Health. Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis of Quinazolinones and Quinoxalines.
  • ChemicalBook. (S)-tert-butyl 3-(4-aMinophenyl)
  • Kishida Chemical Co., Ltd. Safety Data Sheet (S)-tert-Butyl 3-[(propan-2-yl)
  • Capot Chemical. (2013-11-05) MSDS of Tert-butyl 3-(4-aminophenyl)
  • Jubilant Ingrevia Limited. (2021-02-26) (R)-3-[N-(tert-Butoxycarbonyl)
  • Thermo Fisher Scientific. (2009-04-15) SAFETY DATA SHEET tert-Butyl 4-[4-(aminomethyl)
  • ResearchGate. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions.
  • Organic Chemistry Portal. tert-Butyl Esters.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • ResearchGate. Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI).
  • ResearchGate.
  • Google Patents.
  • PubMed.
  • PubMed. tert-Butyl 3-[N-(tert-butoxy-carbonyl)
  • ResearchGate. Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography.
  • Organic Syntheses. Carbamic acid, tert-butyl ester.
  • MDPI.
  • RSC Publishing. (2023-09-25) A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs).
  • Organic Chemistry Portal.
  • YouTube. (2020-11-03)
  • Journal of the American Chemical Society. (2026-01-27)
  • PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid.

Sources

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate

Welcome to the technical support guide for the synthesis of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the nuances of this important synthetic transformation. The formation of the ether linkage between 4-aminophenol and the Boc-protected piperidine ring is a critical step, and its success is profoundly influenced by the choice of solvent. This guide provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common experimental challenges and explain the chemical principles behind procedural choices.

Core Reaction Overview

The synthesis is typically achieved via a nucleophilic substitution reaction, closely related to the Williamson ether synthesis. The phenoxide ion of 4-aminophenol, generated in situ by a base, acts as the nucleophile, displacing a leaving group from the 3-position of the tert-Butyl piperidine-1-carboxylate electrophile. The choice of solvent is paramount as it must facilitate this bimolecular reaction (SN2) while minimizing potential side reactions.

G cluster_reactants Reactants cluster_conditions Conditions aminophenol 4-Aminophenol Product tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate aminophenol->Product Nucleophile piperidine tert-Butyl 3-(LG)-piperidine-1-carboxylate (LG = OTs, OMs, Br) piperidine->Product Electrophile Base Base (e.g., NaH, K₂CO₃) Base->aminophenol Deprotonation Solvent Solvent (e.g., DMF, DMSO) Solvent->Product Reaction Medium

Caption: General workflow for the synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each answer explains the underlying chemistry to empower you to make informed decisions in your experiments.

Q1: My reaction yield is very low or I'm recovering only starting materials. What is the most likely cause?

A1: This is a common and frustrating issue that typically points to one of three areas: inefficient nucleophile generation, a suboptimal solvent environment, or an inadequate leaving group on your piperidine electrophile.

  • Inefficient Nucleophile Generation: The phenolic proton of 4-aminophenol (pKa ~10.3) must be removed to generate the potent phenoxide nucleophile. If you are using a weak base like triethylamine (TEA) or diisopropylethylamine (DIPEA), deprotonation will be incomplete.

    • Solution: Employ a stronger base. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the phenol, evolving hydrogen gas.[1] Alternatively, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective, especially at elevated temperatures. Ensure your solvent is anhydrous, as water will quench strong bases like NaH.

  • Suboptimal Solvent Choice: The rate of an SN2 reaction is dramatically affected by the solvent.

    • The Problem: Protic solvents (e.g., ethanol, methanol, water) will solvate the phenoxide nucleophile through hydrogen bonding, creating a "solvent cage" that sterically hinders its approach to the electrophile and drastically reduces its reactivity.

    • The Solution: The ideal choice is a polar aprotic solvent . Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are perfect for this reaction. They can dissolve the ionic phenoxide salt but do not hydrogen bond with the nucleophile, leaving it "naked" and highly reactive. This significantly accelerates the reaction rate.[2][3]

  • Poor Leaving Group: The hydroxyl group of tert-Butyl 3-hydroxypiperidine-1-carboxylate is a very poor leaving group (OH⁻ is a strong base). It must be converted into a group that readily departs upon nucleophilic attack.

    • Solution: Activate the hydroxyl group by converting it into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), or a halide. This is a standard prerequisite step before the etherification. A detailed protocol for tosylation is provided below.

Q2: My NMR/LC-MS analysis shows a significant amount of an alkene byproduct. What is causing this and how can I prevent it?

A2: The formation of an alkene, tert-Butyl 3,4-dehydropiperidine-1-carboxylate, indicates that an E2 (elimination) reaction is competing with your desired SN2 (substitution) reaction. This is a classic side reaction when using secondary alkyl halides or sulfonates.[2][3]

  • Causality: The phenoxide is not only a good nucleophile but also a reasonably strong base. It can attack a proton on the carbon adjacent to the leaving group (C2 or C4 of the piperidine ring), leading to the elimination of the leaving group and the formation of a double bond.

  • How Solvent and Base Choice Matter:

    • High Temperatures: Higher reaction temperatures strongly favor elimination over substitution.[2]

    • Sterically Hindered Bases: Using a very bulky base to form the phenoxide can sometimes favor elimination, although in this case, the nucleophile itself (the phenoxide) is the base that causes elimination.

    • Solvent Polarity: While polar aprotic solvents are needed for the SN2 reaction, very high polarity can also stabilize the transition state of the E2 pathway.

  • Troubleshooting Strategies:

    • Lower the Reaction Temperature: Try running the reaction at the lowest temperature that gives a reasonable rate (e.g., start at room temperature or 50 °C and only increase if necessary).

    • Use a Milder Base: If using NaH, consider switching to K₂CO₃. While still a base, it creates a less aggressive reaction environment which can sometimes tip the balance in favor of substitution.

    • Change the Leaving Group: In some systems, iodide is a better leaving group than tosylate and can favor substitution. You could consider a Finkelstein reaction to convert the tosylate to an iodide in situ or as a separate step.

G cluster_sn2 SN2 Pathway (Desired) cluster_e2 E2 Pathway (Side Reaction) start Piperidine-OTs + Phenoxide SN2_TS [Transition State] start->SN2_TS Nucleophilic Attack at C3 E2_TS [Transition State] start->E2_TS Proton Abstraction at C2 or C4 SN2_Product Ether Product SN2_TS->SN2_Product E2_Product Alkene Byproduct E2_TS->E2_Product

Caption: Competition between SN2 and E2 pathways.

Q3: I'm observing the loss of the Boc protecting group during my reaction or workup. Why is this happening?

A3: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid. If your reaction or workup conditions become even mildly acidic, you will see partial or complete deprotection.

  • Potential Sources of Acid:

    • Incomplete Neutralization: If your workup involves an acid wash (e.g., to remove excess base), insufficient subsequent washing with a basic solution (like sat. NaHCO₃) can leave residual acid.

    • Ammonium Salts: Quenching the reaction with ammonium chloride (NH₄Cl) can create a slightly acidic environment.

    • Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause slow deprotection of sensitive compounds on the column.

  • Preventative Measures:

    • Ensure all workup steps are performed under neutral or basic conditions. Use saturated sodium bicarbonate solution for washes.

    • When quenching, opt for water or brine instead of NH₄Cl.

    • If you suspect column-induced deprotection, you can use silica gel that has been pre-treated (neutralized) by slurrying it with a solvent containing a small amount of triethylamine (e.g., 1%) before packing the column.

Frequently Asked Questions (FAQs)

Q1: What is the best overall solvent for this synthesis? A1: DMF (N,N-Dimethylformamide) is generally the most recommended solvent. It offers an excellent balance of high polarity to dissolve the reactants and an aprotic nature to accelerate the SN2 reaction. DMSO is also highly effective but can be more difficult to remove under vacuum due to its high boiling point and can sometimes promote side reactions at high temperatures. Acetonitrile is a good third option, though its lower boiling point may require running the reaction under pressure for higher temperatures.[4][5]

Q2: Can I use a "greener" solvent? A2: Yes, there is a push to replace traditional dipolar aprotic solvents.[4] For this type of reaction, solvents like Cyrene™ (dihydrolevoglucosenone) or N-butylpyrrolidinone (NBP) are being explored as more sustainable alternatives. Another approach involves using aqueous conditions with a phase-transfer catalyst or a surfactant like HPMC (hydroxypropyl methylcellulose) to facilitate the reaction, which can be a very green and effective methodology.[6]

Q3: Why can't I just use THF? It's a common solvent for reactions with NaH. A3: While THF is an excellent solvent for deprotonation with NaH, it is significantly less polar than DMF or DMSO.[3] This lower polarity means it is less effective at dissolving the resulting sodium phenoxide salt. You may observe the salt crashing out of the solution, leading to a heterogeneous mixture and a much slower, often incomplete, reaction. It can work, but it is generally not the optimal choice for the subsequent SN2 step.

Protocols and Data

Protocol 1: Activation of Hydroxyl Group (Tosylation)

This protocol is a general guideline and may require optimization.

  • Dissolve tert-Butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.2 M).

  • Add Triethylamine (1.5 eq) or Pyridine (as solvent) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench with water.

  • Perform a standard aqueous workup, including washes with dilute HCl (to remove excess amine base), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylated product, which can be purified by recrystallization or column chromatography.

Protocol 2: Williamson Ether Synthesis
  • Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to a dry reaction flask.

  • Add 4-aminophenol (1.1 eq) to the solvent.

  • Cool the mixture to 0 °C and add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until H₂ evolution ceases. You should have a clear solution of the sodium phenoxide.

  • Add a solution of tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF dropwise.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench by slowly adding water.

  • Extract the product into an organic solvent like Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Qualitative Comparison of Solvents for the Ether Synthesis
SolventClassBoiling Point (°C)Relative SN2 RateKey Considerations
DMF Polar Aprotic153ExcellentIndustry standard; highly effective. Can be difficult to remove completely.
DMSO Polar Aprotic189ExcellentVery effective but high boiling point makes removal challenging. Can promote side reactions at >100 °C.
Acetonitrile Polar Aprotic82GoodGood choice, easier to remove. Lower boiling point may limit reaction temperature without a sealed vessel.
THF Polar Aprotic66Poor-FairLow polarity leads to poor solubility of the phenoxide salt, resulting in slow, often incomplete reactions.
Ethanol Polar Protic78Very PoorProtic nature solvates and deactivates the nucleophile. Not recommended.
Toluene Non-polar111Very PoorReactants have poor solubility. Not suitable for this ionic reaction.

References

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2025). ResearchGate. [Link]

  • SNAr Solvents and Reagents. Wordpress. [Link]

  • Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. ResearchGate. [Link]

  • Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. [Link]

  • SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress. [Link]

  • Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. [Link]

  • Optimization of reaction conditions. ResearchGate. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Catalyst Efficacy in the Synthesis of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate

Introduction: The Significance of a Key Pharmaceutical Intermediate Tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate is a crucial building block in contemporary medicinal chemistry. Its structure, featuring a Boc-pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Key Pharmaceutical Intermediate

Tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate is a crucial building block in contemporary medicinal chemistry. Its structure, featuring a Boc-protected piperidine linked to an aniline via an ether bond, is a common motif in the development of various therapeutic agents. Notably, this scaffold is integral to the synthesis of potent neurokinin-3 (NK3) receptor antagonists, a class of drugs investigated for the treatment of sex-hormone-related disorders, such as menopausal hot flashes.[1][2][3] The efficacy, scalability, and cost-effectiveness of synthesizing this intermediate are therefore of paramount importance to drug development professionals.

The synthetic crux of this molecule lies in the formation of the aryl ether (C-O) bond between the piperidine alcohol and the aminophenol moieties. This guide provides an in-depth comparison of the primary catalytic systems employed for this transformation, offering experimental insights and data to inform catalyst selection for researchers and process chemists.

Synthetic Strategies: A Focus on Catalytic C-O Cross-Coupling

The formation of the diaryl or alkyl-aryl ether bond is a cornerstone of organic synthesis. For the specific challenge of coupling a protected piperidinol with 4-aminophenol, two major transition-metal-catalyzed cross-coupling reactions dominate the landscape: the Palladium-catalyzed Buchwald-Hartwig amination/etherification and the Copper-catalyzed Ullmann condensation. While other methods exist, these two offer the most versatility and have been extensively studied.[4][5]

This guide will dissect these two catalytic pathways, providing a comparative analysis of their performance, mechanistic underpinnings, and practical considerations.

Workflow for Aryl Ether Synthesis

The general process for synthesizing the target molecule involves the coupling of two key fragments: a protected piperidine derivative and an aryl partner. The choice of catalyst dictates the specific reagents and conditions.

G cluster_0 Starting Materials cluster_1 Catalytic C-O Coupling cluster_2 Post-Reaction cluster_3 Final Product / Intermediate SM1 tert-Butyl 3-hydroxypiperidine-1-carboxylate Reaction Pd or Cu Catalyst + Ligand + Base + Solvent + Heat SM1->Reaction SM2 4-Halogenated Aniline Derivative (e.g., 4-Fluoronitrobenzene) SM2->Reaction Route A SM3 4-Aminophenol SM3->Reaction Route B Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product tert-Butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate OR tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate Purification->Product Reduction Reduction Step (if starting with nitro-aromatic) Product->Reduction If Route A was used Reduction->Product Final Product

Caption: General experimental workflow for the synthesis.

Palladium-Catalyzed Buchwald-Hartwig Etherification

The Buchwald-Hartwig reaction is a powerful tool for forming C-N and C-O bonds.[4][6] It typically involves a palladium(0) catalyst, a phosphine-based ligand, and a base. This method is renowned for its high efficiency and broad substrate scope, often proceeding under milder conditions than traditional copper-catalyzed methods.

Mechanism and Causality

The catalytic cycle is a well-orchestrated sequence of oxidative addition, ligand exchange, and reductive elimination.

  • Oxidative Addition: A Pd(0) complex, stabilized by a bulky, electron-rich phosphine ligand, reacts with the aryl halide (or triflate). This is often the rate-limiting step. The choice of ligand is critical; it must be bulky enough to promote reductive elimination but not so bulky that it hinders oxidative addition.

  • Deprotonation & Ligand Exchange: The base (e.g., Cs₂CO₃, K₃PO₄) deprotonates the piperidinol, forming an alkoxide. This alkoxide then displaces a ligand on the Pd(II) center.

  • Reductive Elimination: The aryl group and the piperidinoxy group couple, forming the desired C-O bond and regenerating the Pd(0) catalyst. This final step is often facilitated by the steric bulk of the phosphine ligand.

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X L₂ pd0->pd2_complex Ar-X oa_label Oxidative Addition pd2_alkoxide Ar-Pd(II)-OR L₂ pd2_complex->pd2_alkoxide R-O⁻ le_label Ligand Exchange pd2_alkoxide->pd0 Ar-O-R re_label Reductive Elimination

Caption: Simplified Buchwald-Hartwig C-O coupling cycle.

Performance and Experimental Insights

Palladium-based systems generally offer high yields under relatively mild conditions. The choice of ligand is paramount to success.

  • Catalyst Precursors: Pd(OAc)₂, Pd₂(dba)₃ are common and effective. They are reduced in situ to the active Pd(0) species.

  • Ligands: Bulky, electron-rich biaryl phosphine ligands such as RuPhos, XPhos, or Josiphos-type ligands are often superior. They stabilize the Pd(0) center and promote the crucial reductive elimination step.

  • Base Selection: A strong, non-nucleophilic base is required. Cesium carbonate (Cs₂CO₃) is often the base of choice due to its high solubility in organic solvents and its ability to facilitate the reaction without causing side reactions.

  • Solvents: Anhydrous, aprotic polar solvents like toluene, dioxane, or DMF are typically used.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical method for forming aryl ethers, predating modern palladium catalysis.[7] Traditionally, it required harsh reaction conditions (high temperatures, stoichiometric copper), but modern advancements have introduced milder, truly catalytic versions.[8][9]

Mechanism and Causality

The mechanism of the Ullmann reaction is more debated than the Buchwald-Hartwig cycle but is generally believed to proceed through a Cu(I)/Cu(III) cycle.[8]

  • Coordination: A Cu(I) salt coordinates with the deprotonated alcohol (alkoxide).

  • Oxidative Addition: The aryl halide adds to the copper center, forming a transient Cu(III) intermediate.

  • Reductive Elimination: The C-O bond is formed, releasing the product and regenerating a Cu(I) species.

The presence of a ligand, often a diamine or phenanthroline derivative, is crucial in modern Ullmann reactions. The ligand stabilizes the copper catalyst, increases its solubility, and facilitates the catalytic cycle, allowing the reaction to proceed at lower temperatures.[5]

Performance and Experimental Insights

Copper catalysis presents a more cost-effective alternative to palladium, which is a significant consideration for large-scale synthesis.

  • Catalyst Source: Copper(I) iodide (CuI) is the most common and reliable catalyst precursor.

  • Ligands: 1,10-Phenanthroline and N,N'-dimethylethylenediamine (DMEDA) are effective and inexpensive ligands that accelerate the reaction.

  • Base Selection: A strong base like K₂CO₃ or Cs₂CO₃ is typically employed.

  • Solvents: High-boiling point polar aprotic solvents like DMF, DMSO, or NMP are often necessary, although some modern systems work in toluene or dioxane.

Comparative Analysis of Catalytic Systems

The selection of a catalyst is a multi-factorial decision, balancing performance with practical and economic constraints.

ParameterPalladium (Buchwald-Hartwig)Copper (Ullmann)Rationale & Field Insights
Typical Yield 85-98%70-90%Palladium systems are generally more efficient and reliable for complex substrates, often leading to higher and more consistent yields.
Reaction Temp. 80-110 °C100-140 °CThe higher energy barrier for oxidative addition to copper often necessitates higher temperatures, although modern ligands are closing this gap.
Catalyst Loading 1-5 mol%5-10 mol%The high turnover frequency of palladium catalysts allows for lower catalyst loadings, reducing cost and simplifying purification.
Ligand Cost High (Complex Phosphines)Low (Phenanthroline, DMEDA)The sophisticated, often proprietary phosphine ligands for palladium are a major cost driver. Copper ligands are typically commodity chemicals.
Metal Cost HighLowPalladium is a precious metal with a volatile and high market price. Copper is significantly cheaper and more abundant.
Air/Moisture Sensitive (Requires inert atm.)More TolerantPd(0) species are readily oxidized. While Cu(I) can also oxidize, the catalytic systems are generally more robust to trace air and moisture.
Functional Group Broad toleranceSensitive to some groupsPalladium catalysis is famously tolerant of a wide array of functional groups. Ullmann conditions can sometimes be incompatible with sensitive functionalities due to higher temperatures.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of the target compound's nitro-analogue, which can be subsequently reduced to the final product.

Protocol 1: Palladium-Catalyzed Synthesis
  • Reaction: tert-Butyl 3-hydroxypiperidine-1-carboxylate + 4-Fluoronitrobenzene → tert-Butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate

  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add sodium tert-butoxide (1.5 eq), Pd₂(dba)₃ (2 mol%), and a suitable biarylphosphine ligand like RuPhos (4 mol%).

  • Reagents: Add tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) and 4-fluoronitrobenzene (1.1 eq).

  • Solvent: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify the residue by silica gel chromatography to yield the product.

Protocol 2: Copper-Catalyzed Synthesis
  • Reaction: tert-Butyl 3-hydroxypiperidine-1-carboxylate + 4-Iodonitrobenzene → tert-Butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate

  • Setup: To a round-bottom flask, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 eq).

  • Reagents: Add tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) and 4-iodonitrobenzene (1.2 eq).

  • Solvent: Add anhydrous DMF.

  • Reaction: Heat the mixture to 120 °C and stir for 24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction, pour into water, and extract with ethyl acetate. The combined organic layers are washed extensively with water to remove DMF, then with brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify by silica gel chromatography.

Conclusion and Catalyst Selection

Both palladium and copper-catalyzed systems are effective for the synthesis of tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate.

  • For laboratory-scale synthesis, discovery chemistry, and situations where yield and reaction time are paramount, Palladium-catalyzed Buchwald-Hartwig etherification is the superior choice. Its reliability, high yields, and milder conditions justify the higher cost of the catalyst and ligands.

  • For process development, large-scale manufacturing, and cost-driven projects, the Copper-catalyzed Ullmann condensation is a highly attractive alternative. While it may require more optimization and slightly harsher conditions, the dramatically lower cost of copper and its associated ligands provides a significant economic advantage.

The ultimate decision rests on a careful evaluation of the project's specific goals, balancing the need for speed and efficiency against budgetary and scalability constraints.

References

  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.

  • Buchwald-Hartwig amination. (2023). YouTube.

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society.

  • [Co(TPP)]-Catalyzed Formation of Substituted Piperidines. SciSpace.

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2023). Open Research@CSIR-NIScPR.

  • National Center for Biotechnology Information. (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. PubChem.

  • Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. Google Patents.

  • [Co(TPP)]‐Catalyzed Formation of Substituted Piperidines. (2019). PMC - NIH.

  • Solid-phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. PubMed.

  • Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II). (2015). ACS Medicinal Chemistry Letters.

  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. (2024). ResearchGate.

  • Recent advances in neurokinin-3 receptor antagonists. ResearchGate.

  • Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light. (2017). ACS Publications.

  • High-Valent Organometallic Copper and Palladium in Catalysis. PMC - PubMed Central.

  • Ullmann Reaction. Organic Chemistry Portal.

  • Piperidine Synthesis. DTIC.

  • The Ullmann Ether Condensation. ResearchGate.

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development - ACS Publications.

  • Neurokinin-3 Receptor Antagonists: A Novel Approach to Treating Menopausal Vasomotor Symptoms. MGH Center for Women's Mental Health.

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.

  • Tachykinin/neurokinin 3 receptor antagonists: In silico ADME/T analysis of novel compounds for menopause hot flashes therapy. SciELO Colombia.

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI.

  • Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II). PubMed.

  • Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations. MDPI.

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.

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Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate

[1][2] Part 1: Executive Action Card (Immediate Directive) Do NOT dispose of this compound down the drain. Do NOT mix with acidic waste streams (Risk of gas evolution/pressurization).

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Action Card (Immediate Directive)

Do NOT dispose of this compound down the drain. Do NOT mix with acidic waste streams (Risk of gas evolution/pressurization).

Parameter Operational Directive
Primary Hazard Irritant / Aquatic Toxicity. Contains an aromatic amine moiety.[1][2] Treat as a potential sensitizer and aquatic pollutant.
Reactivity Alert Acid Sensitive. The tert-butyl carbamate (Boc) group decomposes in strong acids, releasing isobutylene gas and CO₂.[1][2]
Waste Stream Solid Hazardous Waste (Organic). Destined for high-temperature incineration.[1][2]
PPE Requirement Nitrile gloves (0.11 mm min), Safety Glasses with side shields, Lab Coat.[1][2] Use N95/P100 respirator if dust generation is likely.
Part 2: Hazard Identification & Scientific Rationale[3]

To ensure safety, we must understand the causality behind the protocols. This compound is not just a generic "white powder"; it possesses specific functional groups that dictate its handling.

1. The Aromatic Amine (Aniline) Moiety[2][3]
  • The Risk: The 4-aminophenoxy group classifies this molecule as a primary aromatic amine. While specific toxicological data for this exact intermediate may be limited, aromatic amines as a class are known to be toxic to aquatic life and potential skin sensitizers. Oxidation of aged samples can lead to the formation of azo/nitroso compounds, which are often more toxic than the parent amine.

  • Operational Impact: Zero-discharge policy. All residues, including contaminated weighing boats and paper towels, must be incinerated to prevent environmental leaching.

2. The tert-Butyl Carbamate (Boc) Group[1][2]
  • The Risk: The Boc protecting group is acid-labile.

  • Operational Impact: Segregation is critical. If this solid waste is inadvertently added to a liquid waste container containing Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)—common in peptide/organic synthesis labs—it will generate significant gas volume. In a sealed waste drum, this pressurization can cause a rupture or explosion.

Part 3: Waste Classification & Segregation

Proper classification ensures regulatory compliance (EPA/RCRA) and safety during transport.

Criterion Classification Notes
Physical State SolidUnless dissolved in solvent.[1][2]
RCRA Status Non-Listed / CharacteristicDoes not carry a specific P or U code.[1][2] However, it must be managed as Hazardous Chemical Waste due to toxicity characteristics.
DOT Shipping Not Regulated (typically)Unless widely synthesized and tested, it often falls under "Chemicals, n.o.s."[1][2] (Not Otherwise Specified).
Disposal Method IncinerationFuel blending or direct incineration is required to destroy the piperidine and aniline rings.[1][2]
Segregation Logic Workflow

The following diagram illustrates the decision process for segregating this waste to prevent accidents.

WasteSegregation Start Waste Generation: tert-Butyl 3-(4-aminophenoxy) piperidine-1-carboxylate StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Powder, contaminated gloves, paper) StateCheck->SolidPath LiquidPath Liquid Waste (Dissolved in solvent) StateCheck->LiquidPath SolidBin Solid Hazardous Waste Bin (Double-bagged) SolidPath->SolidBin AcidWarning CRITICAL CHECK: Is the waste stream Acidic? LiquidPath->AcidWarning SolventCheck Does solvent contain Halogens (DCM, Chloroform)? HaloBin Halogenated Organic Waste (Carboy A) SolventCheck->HaloBin YES NonHaloBin Non-Halogenated Organic Waste (Carboy B) SolventCheck->NonHaloBin NO NoAcid Neutral/Basic pH AcidWarning->NoAcid NO YesAcid Acidic (pH < 4) AcidWarning->YesAcid YES NoAcid->SolventCheck Neutralize Action: Neutralize separately before combining YesAcid->Neutralize Neutralize->SolventCheck

Figure 1: Waste Segregation Logic. Note the critical check for acidity to prevent Boc-decomposition gas generation.

Part 4: Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid / Expired Reagent[2]
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum. Glass is acceptable but less preferred due to breakage risk.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate".[1][2]

    • Hazards: Check "Toxic" and "Irritant".

  • Transfer: Transfer the solid carefully to avoid dust generation. If the original container is small (<500g), place the entire container into the waste drum.

  • Sealing: Ensure the lid is screwed on tightly.

  • Log: Record the addition in your laboratory's waste accumulation log.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Quenching: If the reaction mixture contains unreacted reagents (e.g., coupling agents), quench according to the specific reaction protocol.

  • pH Check: Crucial Step. Dip a pH strip into the solution.

    • If Acidic: Slowly add Sodium Bicarbonate (saturated solution) or Triethylamine until pH is neutral (pH 6-8). This prevents gas buildup from Boc decomposition.

  • Solvent Segregation:

    • If dissolved in Dichloromethane (DCM) or Chloroform

      
      Halogenated Waste .
      
    • If dissolved in Methanol, Ethyl Acetate, DMF, or DMSO

      
      Non-Halogenated Waste .
      
  • Transfer: Pour into the appropriate carboy using a funnel. Leave at least 10% headspace in the container.

Part 5: Spill Management & Contingency

In the event of a spill, rapid containment is necessary to prevent the spread of the aromatic amine dust.[2]

SpillResponse Alert Spill Detected Assess Assess Volume & Risk (>100g or Respiratory Threat?) Alert->Assess Major Major Spill: Evacuate & Call EHS Assess->Major High Risk Minor Minor Spill: Proceed with Cleanup Assess->Minor Low Risk PPE Don PPE: Nitrile Gloves, Goggles, N95 Mask Minor->PPE Type Solid or Liquid? PPE->Type SolidClean Solid: DO NOT Dry Sweep. Use Wet-Wipe Method or HEPA Vacuum Type->SolidClean Solid LiquidClean Liquid: Cover with Absorbent Pads or Vermiculite Type->LiquidClean Liquid Bag Collect in HazWaste Bag SolidClean->Bag LiquidClean->Bag Decon Decontaminate Surface (Soap & Water) Bag->Decon

Figure 2: Spill Response Workflow. Emphasis is placed on avoiding dry sweeping to prevent inhalation of amine dust.[2]

Decontamination Solution: For final surface cleaning, use a simple solution of warm water and detergent (e.g., Alconox). Avoid using bleach (sodium hypochlorite) directly on large quantities of amines, as this can form chloramines, though for trace surface cleaning it is generally acceptable.

Part 6: References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11235123 (Parent structure reference). PubChem. Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.gov. Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003 - 13 Carcinogens). OSHA.gov. Available at: [Link][1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link][1]

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